Dipentyl phthalate-3,4,5,6-d4
Description
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Properties
IUPAC Name |
dipentyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-3-5-9-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-10-6-4-2/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3/i7D,8D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKKHRVROFYTEK-CXRURWBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCC)C(=O)OCCCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745738 | |
| Record name | Dipentyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358730-89-9 | |
| Record name | Dipentyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 358730-89-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Dipentyl Phthalate-3,4,5,6-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of Dipentyl phthalate-3,4,5,6-d4, a crucial internal and surrogate standard for the quantitative analysis of phthalates. This document details its physicochemical characteristics, provides established experimental protocols for its use, and includes visualizations to aid in the understanding of analytical workflows.
Core Chemical Properties
This compound is the deuterium-labeled form of Dipentyl phthalate. The incorporation of four deuterium atoms on the phthalate ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[1][2] Its chemical and physical properties are summarized in the tables below.
General and Physical Properties
| Property | Value |
| Chemical Name | dipentyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate[][4] |
| Synonyms | Di-n-pentyl phthalate-d4, Amyl Phthalate-d4, DPENP-d4, DnPP-d4[] |
| CAS Number | 358730-89-9[][5] |
| Unlabeled CAS Number | 131-18-0[][4] |
| Appearance | Colorless to light yellow oily liquid[][6] |
| Molecular Formula | C₁₈H₂₂D₄O₄[] |
| Molecular Weight | 310.42 g/mol [][5] |
| Density | 1.036 g/mL at 25°C[] |
| Boiling Point | 342°C[][6] |
| Flash Point | 118°C (closed cup)[5] |
| Solubility | Soluble in chloroform and methanol (slightly)[]. Not miscible or difficult to mix in water.[6] |
Chromatographic and Spectrometric Data
| Parameter | Value |
| Typical Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS)[1] |
| Mass Shift (vs. unlabeled) | M+4[5] |
| Isotopic Purity | ≥98 atom % D |
| Chemical Purity | ≥95% |
Synthesis
The synthesis of unlabeled di-n-pentyl phthalate is achieved by reacting n-amyl alcohol with phthalic acid or phthalic anhydride.[6] The reaction of phthalic anhydride with alcohols can be catalyzed by acid under dehydrating conditions.[8][9]
A general method for producing deuterium-labeled phthalate esters utilizes o-xylene-d10 as a starting material. This suggests a synthetic route that would involve the oxidation of the deuterated aromatic precursor to form the deuterated phthalic anhydride, followed by esterification.
Experimental Protocols
This compound is primarily used as a surrogate or internal standard in isotope dilution mass spectrometry (IDMS) to ensure accurate quantification of phthalates in various complex matrices by correcting for analyte loss during sample preparation and instrumental analysis.[10] The following are detailed experimental protocols for common applications.
Protocol 1: Analysis of Phthalates in Liquid Samples (e.g., Water, Beverages) by Liquid-Liquid Extraction (LLE) and GC-MS
This protocol is suitable for the extraction and quantification of phthalates from various liquid matrices.
1. Materials and Reagents:
-
Solvents: n-Hexane (pesticide or HPLC grade), Acetone (HPLC grade)[11]
-
Internal Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in a suitable solvent (e.g., n-hexane).
-
Calibration Standards: Prepare a series of calibration standards of the target phthalates in n-hexane. Spike each standard with the internal standard to achieve a final concentration similar to that in the prepared samples.
-
Glassware: Volumetric flasks, separatory funnels, centrifuge tubes, and GC vials. All glassware should be thoroughly rinsed with acetone and then n-hexane to avoid phthalate contamination.[2]
-
Reagents: Sodium chloride (for breaking emulsions, if necessary).[12]
2. Sample Preparation (LLE):
-
Measure 15 mL of the liquid sample into a separatory funnel.[11]
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 15 µL of a 10 µg/mL solution).
-
Add 10 mL of n-hexane to the separatory funnel.[11]
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes. If an emulsion forms, add a small amount of sodium chloride.
-
Drain the lower aqueous layer and collect the upper organic layer (n-hexane).
-
Repeat the extraction of the aqueous layer with a fresh 10 mL portion of n-hexane.
-
Combine the two organic extracts.
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.[11]
-
Transfer the concentrated extract to a GC vial for analysis.
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5977C or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[13]
-
Injection Volume: 1 µL in splitless mode.[13]
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp 1: 10°C/min to 280°C.
-
Ramp 2: 5°C/min to 310°C, hold for 5 min.[12]
-
-
MS Source Temperature: 250°C.[13]
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Quantification Ion for this compound: To be determined based on the mass spectrum (likely m/z 153 or other characteristic fragment).
-
Qualifier Ions: At least two other characteristic ions.
-
Monitor corresponding ions for target unlabeled phthalates.
-
Protocol 2: Analysis of Phthalates in Solid Samples (e.g., Polymers, Food) by Solvent Extraction and GC-MS
This protocol is suitable for solid matrices that require dissolution or extraction to release the phthalates.
1. Materials and Reagents:
-
Solvents: Tetrahydrofuran (THF), n-Hexane, Cyclohexane (all high purity).
-
Internal Standard Stock Solution: As described in Protocol 1.
-
Calibration Standards: As described in Protocol 1.
-
Glassware and Equipment: Vials with screw caps, ultrasonic bath, centrifuge, PTFE syringe filters (0.45 µm).
2. Sample Preparation:
-
Weigh approximately 300 mg of the solid sample (cut into small pieces) into a glass vial.
-
Add 10 mL of THF to dissolve the sample.
-
Spike with a known amount of the this compound internal standard solution.
-
Seal the vial and sonicate for 30 minutes, or until the sample is completely dissolved.
-
Add 20 mL of n-hexane dropwise to precipitate the polymer matrix.
-
Allow the mixture to stand for 30 minutes for the polymer to settle.
-
Filter the supernatant through a 0.45 µm PTFE filter into a clean vial.
-
Concentrate the filtrate to 1 mL under a gentle stream of nitrogen.
-
Reconstitute the final extract in a known volume of cyclohexane for GC-MS analysis.
3. GC-MS Instrumental Analysis:
-
Follow the instrumental parameters outlined in Protocol 1.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 4. Di-n-pentyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 5. This compound analytical standard | 358730-89-9 [sigmaaldrich.com]
- 6. DI-N-PENTYL PHTHALATE-D4 | 131-18-0 [chemicalbook.com]
- 7. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. EP0024505A1 - Method of making mixed esters of phthalic acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oiv.int [oiv.int]
A Comprehensive Technical Guide to the Synthesis of Deuterated Dipentyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of deuterated dipentyl phthalate (Di-n-pentyl phthalate-d4), a critical internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in various matrices. This document outlines a robust two-stage synthetic pathway, encompassing detailed experimental protocols, purification methodologies, and characterization techniques. All quantitative data is summarized in structured tables for clarity and comparative analysis, and key processes are visualized using logical diagrams.
Introduction
Dipentyl phthalate is a widely used plasticizer that has come under scrutiny due to its potential endocrine-disrupting properties. Accurate monitoring of its presence in environmental and biological samples is crucial for assessing human exposure and environmental impact. The use of a stable isotope-labeled internal standard, such as dipentyl phthalate-d4, is the gold standard for quantitative analysis by techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), as it corrects for matrix effects and variations in sample processing.[1]
This guide details a common and efficient synthetic route to dipentyl phthalate-d4, which proceeds via two main stages:
-
Oxidation of o-xylene-d10 to phthalic anhydride-d4.
-
Esterification of phthalic anhydride-d4 with n-pentanol.
The methodologies presented are based on established chemical principles and general procedures for the synthesis of phthalate esters and their deuterated analogues.[2]
Synthesis of Deuterated Dipentyl Phthalate
The overall synthetic pathway for deuterated dipentyl phthalate is depicted below.
Stage 1: Synthesis of Phthalic Anhydride-d4 from o-Xylene-d10
The first stage involves the vapor-phase catalytic oxidation of o-xylene-d10 to produce phthalic anhydride-d4. This is a well-established industrial process for the non-deuterated analogue.
Experimental Protocol: Vapor-Phase Oxidation
Materials:
| Material | Molar Mass ( g/mol ) | Purity | Notes |
| o-Xylene-d10 | 116.23 | ≥98 atom % D | Starting material |
| Air | - | - | Oxidant |
| Vanadium pentoxide (V₂O₅) on a silica support | 181.88 | Catalyst grade | Catalyst |
Equipment:
-
Fixed-bed catalytic reactor
-
Vaporizer
-
Air compressor
-
Condenser system
Procedure:
-
The fixed-bed reactor is packed with the V₂O₅ catalyst.
-
A stream of pre-heated air is mixed with vaporized o-xylene-d10.
-
The reactant mixture is passed through the catalytic reactor. The reaction is highly exothermic and requires careful temperature control.
-
The reactor effluent, containing phthalic anhydride-d4, is cooled in a series of condensers to allow for the sublimation and collection of the solid product.
-
The crude phthalic anhydride-d4 is then purified by vacuum distillation.
Reaction Parameters:
| Parameter | Value |
| Reaction Temperature | 350-400 °C |
| Catalyst | Vanadium pentoxide (V₂O₅) on silica |
| Expected Yield | 70-80% |
Stage 2: Esterification of Phthalic Anhydride-d4 with n-Pentanol
The second stage is a Fischer esterification reaction where phthalic anhydride-d4 is reacted with n-pentanol in the presence of an acid catalyst to yield dipentyl phthalate-d4.
Experimental Protocol: Fischer Esterification
Materials:
| Material | Molar Mass ( g/mol ) | Purity | Molar Ratio |
| Phthalic Anhydride-d4 | 152.14 | ≥98% | 1.0 |
| n-Pentanol | 88.15 | ≥99% | 2.2 |
| Sulfuric Acid (H₂SO₄) | 98.08 | Concentrated | Catalytic amount |
| Toluene | 92.14 | Anhydrous | Solvent |
| 5% Sodium Bicarbonate (NaHCO₃) solution | - | - | For neutralization |
| Saturated Sodium Chloride (NaCl) solution | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | Drying agent |
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a three-neck round-bottom flask equipped with a Dean-Stark apparatus, condenser, thermometer, and magnetic stirrer, add phthalic anhydride-d4, n-pentanol, and toluene.
-
Heat the mixture to reflux and add a catalytic amount of concentrated sulfuric acid.
-
Continue heating at reflux, azeotropically removing the water formed during the reaction via the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation to yield the crude deuterated dipentyl phthalate.
Purification of Deuterated Dipentyl Phthalate
The crude product from the esterification reaction will likely contain unreacted starting materials and byproducts. High-purity deuterated dipentyl phthalate is essential for its use as an internal standard. Vacuum distillation is the preferred method for purification.
Experimental Protocol: Vacuum Distillation
Equipment:
-
Vacuum distillation apparatus (short path is recommended)
-
Heating mantle
-
Vacuum pump
-
Manometer
Procedure:
-
Set up the vacuum distillation apparatus.
-
Place the crude deuterated dipentyl phthalate in the distillation flask.
-
Gradually apply vacuum and begin heating the flask.
-
Collect the fraction that distills at a stable temperature and pressure corresponding to the boiling point of dipentyl phthalate under vacuum.
Physical Properties for Purification:
| Property | Value |
| Boiling Point (non-deuterated) | 342 °C at 760 mmHg |
| Density (deuterated) | ~1.036 g/mL at 25 °C |
Characterization and Quality Control
The identity, purity, and isotopic enrichment of the synthesized deuterated dipentyl phthalate must be confirmed. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm the structure of the pentyl chains and to assess the degree of deuteration of the aromatic ring. In the ¹H NMR spectrum of dipentyl phthalate-d4, the signals corresponding to the aromatic protons should be significantly diminished or absent compared to the non-deuterated standard.
4.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to determine its isotopic purity. For dipentyl phthalate-d4, the molecular ion peak should be observed at m/z corresponding to C₁₈H₂₂D₄O₄. The isotopic distribution of the molecular ion cluster can be used to calculate the isotopic enrichment.
Expected Analytical Data:
| Technique | Parameter | Expected Value for Dipentyl Phthalate-d4 |
| ¹H NMR | Chemical Shift (ppm) | Signals for pentyl protons; attenuated signals for aromatic protons. |
| Mass Spec. | Molecular Weight | 310.42 g/mol |
| Isotopic Purity | Commercially available standards often exceed 98 atom % D. | |
| Purity (Chemical) | Typically ≥99% |
Data Summary
The following table summarizes the key quantitative data for the synthesis of deuterated dipentyl phthalate.
| Parameter | Stage 1: Oxidation | Stage 2: Esterification |
| Reactants | o-Xylene-d10, Air | Phthalic Anhydride-d4, n-Pentanol |
| Molar Ratio | - | 1 : 2.2 |
| Catalyst | V₂O₅ on silica | H₂SO₄ |
| Solvent | - | Toluene |
| Temperature | 350-400 °C | Reflux |
| Reaction Time | Continuous flow | 4-6 hours |
| Typical Yield | 70-80% | 85-95% |
| Final Purity | - | ≥99% (after purification) |
| Isotopic Enrichment | - | ≥98 atom % D |
Conclusion
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of deuterated dipentyl phthalate. The two-stage synthetic approach, starting from commercially available o-xylene-d10, offers an efficient route to this valuable internal standard. Adherence to the detailed experimental protocols and rigorous characterization are essential for producing a high-purity product suitable for sensitive quantitative analytical applications in research, drug development, and environmental monitoring.
References
An In-depth Technical Guide to Dipentyl Phthalate-3,4,5,6-d4 (CAS: 358730-89-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dipentyl phthalate-3,4,5,6-d4 (DPP-d4), a deuterated isotopic analog of Dipentyl phthalate (DPP). This document covers its physicochemical properties, synthesis, and primary applications as an internal standard in analytical chemistry. Detailed experimental protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) are provided, along with a summary of the metabolism and toxicological significance of phthalates. The role of phthalates as endocrine disruptors, with a focus on the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, is also discussed. All quantitative data is presented in structured tables, and key processes are visualized using diagrams generated with Graphviz.
Introduction
This compound (DPP-d4) is a stable isotope-labeled form of Di-n-pentyl phthalate (DnPP), a member of the phthalate ester family of compounds commonly used as plasticizers.[1] Due to the widespread use of phthalates and growing concerns about their potential as endocrine-disrupting chemicals (EDCs), there is a high demand for accurate and reliable analytical methods to quantify their presence in various matrices, including environmental, food, and biological samples. DPP-d4 serves as an invaluable tool in these analytical methods, primarily as an internal standard for isotope dilution mass spectrometry techniques such as GC-MS and LC-MS.[2][3] Its use significantly improves the accuracy and precision of quantification by correcting for analyte loss during sample preparation and instrumental analysis.[4]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 358730-89-9 |
| Molecular Formula | C₁₈D₄H₂₂O₄ |
| Molecular Weight | 310.42 g/mol |
| Appearance | Colorless Oily Matter |
| Boiling Point | 342 °C |
| Density | 1.036 g/mL at 25 °C |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) |
| InChI Key | IPKKHRVROFYTEK-CXRURWBMSA-N |
Data sourced from multiple chemical suppliers and databases.[]
Synthesis
While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, the synthesis can be logically inferred from established chemical principles. The most probable synthetic route involves a two-step process: the synthesis of deuterated phthalic acid or its anhydride, followed by esterification with n-pentanol.
A plausible synthesis workflow is outlined below:
Caption: Proposed synthesis workflow for this compound.
Analytical Applications and Experimental Protocols
This compound is predominantly used as an internal or surrogate standard in analytical methods for the quantification of phthalates in various matrices.[6] Its structural similarity to other phthalates ensures that it behaves similarly during extraction and analysis, while its mass difference allows for clear differentiation by a mass spectrometer.
Experimental Protocol: Quantification of Phthalates in Food Matrices using GC-MS
This protocol provides a general procedure for the analysis of phthalates in food samples, utilizing this compound as an internal standard.
4.1.1. Materials and Reagents
-
Solvents: Hexane, Dichloromethane, Acetone (all high purity, pesticide residue grade)
-
Internal Standard Stock Solution: 100 µg/mL solution of this compound in hexane.
-
Calibration Standards: A series of solutions containing known concentrations of target phthalates and a constant concentration of the internal standard (e.g., 1 µg/mL).
-
Sample Preparation Supplies: Homogenizer, centrifuge, solid-phase extraction (SPE) cartridges (e.g., Florisil), evaporation apparatus (e.g., nitrogen evaporator).
4.1.2. Sample Preparation and Extraction
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 5-10 g).
-
Spiking: Spike the homogenized sample with a known amount of the this compound internal standard solution.
-
Extraction:
-
For liquid samples (e.g., beverages): Perform a liquid-liquid extraction with a suitable organic solvent like hexane or dichloromethane.
-
For solid samples (e.g., fatty foods): Use a suitable extraction technique such as Soxhlet extraction or accelerated solvent extraction (ASE) with a hexane/acetone mixture.
-
-
Cleanup: Pass the extract through an SPE cartridge to remove interfering matrix components.
-
Concentration: Evaporate the cleaned extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
4.1.3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless mode at 280 °C.
-
Oven Program: Start at 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Quantification Ions: Monitor characteristic ions for each target phthalate and for this compound.
-
4.1.4. Quantification
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of the analyte in the sample by using the response ratio from the sample analysis and the calibration curve.
4.1.5. Quantitative Data from Literature
The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for phthalate analysis in various matrices using GC-MS with deuterated internal standards.
| Matrix | Analyte | LOD | LOQ |
| Food Packaging | DIBP | 0.03 - 0.08 µg/L | 0.10 - 0.24 µg/L |
| Coffee Brew | Various PAEs | 5 - 20 µg/L (LOQ) | - |
| Food | Various Phthalates | 50 ppb | - |
Note: These values are indicative and can vary depending on the specific instrumentation, method, and matrix.[7][8][9]
Caption: Experimental workflow for phthalate analysis using an internal standard.
Metabolism and Toxicology
The metabolism of this compound is expected to follow the same pathways as its non-deuterated analog, Di-n-pentyl phthalate (DnPP). The primary metabolic pathway involves two main phases.
Phase I Metabolism: The initial and most critical step is the hydrolysis of the diester to its monoester, mono-n-pentyl phthalate (MPP), by non-specific esterases in the liver and intestines.[1] This is followed by oxidative modifications of the pentyl side chain.
Phase II Metabolism: The resulting hydrophilic metabolites can then be conjugated with glucuronic acid to facilitate their excretion in the urine.
A study in rats identified several urinary metabolites of DnPP, with mono(4-hydroxypentyl) phthalate (MHPP) being the most predominant.[6] The median urinary concentrations of these metabolites after a single oral dose are presented in the table below.
| Metabolite | Abbreviation | Median Urinary Concentration (µg/mL) |
| mono(4-hydroxypentyl) phthalate | MHPP | 993 |
| mono-n-pentyl phthalate | MPP | 222 |
| mono(4-carboxybutyl) phthalate | MCBP | 168 |
| mono(4-oxopentyl) phthalate | MOPP | 47 |
| Phthalic acid | PA | 26 |
| mono-n-pentenyl phthalate | MPeP | 16 |
| mono(3-carboxypropyl) phthalate | MCPP | 9 |
| mono(2-carboxyethyl) phthalate | MCEP | 0.2 |
Data from a study in Sprague-Dawley rats after a single oral dose of 500 mg/kg bw of DPP.[6]
Caption: Metabolic pathway of Dipentyl Phthalate.
Endocrine Disruption and Signaling Pathways
Phthalates are well-known endocrine-disrupting chemicals that can interfere with the body's hormonal systems. One of the key mechanisms through which phthalates exert their endocrine-disrupting effects is by interacting with Peroxisome Proliferator-Activated Receptors (PPARs).[10][11][12] PPARs are nuclear receptors that play a crucial role in regulating lipid metabolism, adipogenesis, and inflammation.
The monoester metabolites of phthalates, such as MPP, are believed to be the primary active agents that can bind to and activate PPARs, particularly PPARα and PPARγ.[10] This activation can lead to a cascade of downstream effects, including altered gene expression related to steroidogenesis and reproductive function. For example, the activation of PPARs by phthalate metabolites has been shown to inhibit the expression of aromatase, an enzyme essential for estrogen synthesis.[10][13]
Caption: Phthalate interaction with the PPAR signaling pathway.
Conclusion
This compound is an essential analytical tool for researchers and scientists studying the prevalence and impact of phthalates. Its use as an internal standard in isotope dilution mass spectrometry methods provides the accuracy and reliability required for the quantification of these ubiquitous environmental contaminants. Understanding the metabolism and toxicological pathways of phthalates, such as their interaction with the PPAR signaling pathway, is crucial for assessing their risks to human health and the environment. This technical guide serves as a comprehensive resource for professionals working in the fields of analytical chemistry, toxicology, and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]
- 12. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mediating Roles of PPARs in the Effects of Environmental Chemicals on Sex Steroids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dipentyl Phthalate-d4: Properties, Analysis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dipentyl phthalate-d4, a deuterated analogue of the plasticizer Dipentyl phthalate. This document is intended for professionals in research, scientific, and drug development fields who require detailed information on the physicochemical properties, analytical methodologies, and biological significance of this compound. Dipentyl phthalate-d4 is primarily utilized as an internal or surrogate standard in analytical chemistry for the accurate quantification of phthalates in various matrices. Understanding its properties and the biological effects of its non-deuterated counterpart is crucial for assessing human exposure and potential toxicological impacts.
Physicochemical Properties of Dipentyl Phthalate-d4
Dipentyl phthalate-d4 is a stable, isotopically labeled form of Dipentyl phthalate where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution results in a compound with a higher molecular weight than its non-deuterated form, which allows for its use as an internal standard in mass spectrometry-based analytical methods. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | Dipentyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | [1] |
| Synonyms | Di-n-pentyl phthalate-d4, Amyl Phthalate-d4 | [2][3] |
| CAS Number | 358730-89-9 | [2][4][5] |
| Chemical Formula | C₁₈D₄H₂₂O₄ | [2][5] |
| Molecular Weight | 310.42 g/mol | [2][5][6] |
| Appearance | Liquid | [4] |
| Density | 1.036 g/mL at 25°C | [4][5] |
| Boiling Point | 342 °C | [4][5] |
| Flash Point | 118 °C | [4] |
| Isotopic Purity | ≥98 atom % D | [5] |
Analytical Methodology: Quantification of Phthalates using Dipentyl Phthalate-d4 as an Internal Standard
Dipentyl phthalate-d4 is an invaluable tool for the accurate quantification of phthalates in complex matrices such as food, environmental samples, and consumer products.[2] Its use as an internal standard in isotope dilution mass spectrometry, particularly with Gas Chromatography-Mass Spectrometry (GC-MS), allows for the correction of analyte loss during sample preparation and instrumental analysis.[2][7]
Experimental Protocol: GC-MS Analysis of Phthalates in a Food Matrix
This protocol outlines a general procedure for the determination of various phthalate esters in a fatty food matrix using Dipentyl phthalate-d4 as an internal standard.
1. Materials and Reagents:
-
Dipentyl phthalate-d4 solution (internal standard)
-
Standard solutions of target phthalates
-
Hexane (GC grade)
-
Acetone (GC grade)
-
Sodium sulfate (anhydrous)
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil)
-
Glassware (scrupulously cleaned to avoid phthalate contamination)
2. Sample Preparation:
- Homogenization: Homogenize a representative portion of the food sample.
- Spiking: Accurately weigh a portion of the homogenized sample and spike it with a known amount of the Dipentyl phthalate-d4 internal standard solution.
- Extraction:
- Add a mixture of hexane and acetone to the spiked sample.
- Vortex or sonicate the mixture to ensure thorough extraction of the lipids and phthalates.
- Centrifuge the sample to separate the organic layer from the solid matrix.
- Carefully collect the supernatant (organic extract).
- Repeat the extraction process on the residue and combine the supernatants.
- Cleanup (Lipid Removal):
- Pass the combined organic extract through an SPE cartridge conditioned with hexane.
- Elute the phthalates from the cartridge using a suitable solvent or solvent mixture (e.g., a hexane:acetone mixture). This step helps to remove co-extracted lipids that can interfere with the GC-MS analysis.
- Concentration: Concentrate the eluate under a gentle stream of nitrogen to a final volume suitable for GC-MS injection.
3. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms) is commonly used for phthalate analysis.
- Injector: Operate in splitless mode to maximize the transfer of analytes to the column.
- Oven Temperature Program: A programmed temperature ramp is used to separate the different phthalate esters. A typical program might start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all analytes.
- Mass Spectrometer (MS) Conditions:
- Ionization: Electron Impact (EI) ionization is typically used.
- Acquisition Mode: Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity. Monitor characteristic ions for each target phthalate and for Dipentyl phthalate-d4.
4. Quantification:
- Construct a calibration curve by analyzing standard solutions containing known concentrations of the target phthalates and a constant concentration of the Dipentyl phthalate-d4 internal standard.
- Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- Determine the concentration of each phthalate in the sample by comparing its peak area ratio to the calibration curve.
Experimental Workflow
Biological Interactions of Dipentyl Phthalate
While Dipentyl phthalate-d4 is primarily used in an analytical context, understanding the biological effects of its non-deuterated form is critical for interpreting exposure data and assessing potential health risks. Phthalates are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.
Metabolism of Dipentyl Phthalate
Upon entering the body, Dipentyl phthalate is rapidly metabolized. The primary metabolic pathway involves the hydrolysis of one of the ester bonds by non-specific esterases, primarily in the liver and intestines, to form mono-n-pentyl phthalate (MPP).[4] MPP is the main biologically active metabolite. MPP can then undergo further oxidative metabolism of its pentyl side chain, leading to the formation of more polar metabolites that are more readily excreted in the urine.[3][4]
Endocrine Disruption and Signaling Pathways
Phthalates and their metabolites can exert their endocrine-disrupting effects through various mechanisms, including interaction with nuclear receptors. Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play key roles in lipid metabolism and glucose homeostasis. Several studies have shown that phthalate monoesters can activate PPARs, particularly PPARα and PPARγ.[8][9][10]
Activation of PPARγ by phthalate metabolites can lead to downstream effects on gene expression. For instance, the activation of the PPARγ pathway has been linked to the upregulation of the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog). PTEN, in turn, can inhibit the PI3K/AKT signaling pathway, which is a crucial pathway for cell survival and proliferation. By activating PPARγ and subsequently influencing the PTEN/AKT pathway, phthalates can induce apoptosis (programmed cell death).[11] This mechanism has been demonstrated for other phthalates like Di-(2-ethylhexyl) phthalate (DEHP) and provides a plausible model for the cellular effects of Dipentyl phthalate.[11]
Conclusion
Dipentyl phthalate-d4 is an essential analytical standard for the accurate measurement of phthalate exposure. The methodologies outlined in this guide provide a framework for its application in a research setting. Furthermore, understanding the metabolic fate and endocrine-disrupting potential of its non-deuterated counterpart, Dipentyl phthalate, through pathways such as PPAR signaling, is crucial for contextualizing analytical results and advancing our knowledge of the potential health risks associated with phthalate exposure. This integrated understanding is vital for professionals in environmental health, toxicology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Dose-response assessment of dipentyl phthalate effects on testosterone production and morphogenesis of late-gestation fetal rat testis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of PPARalpha in mediating the effects of phthalates and metabolites in the liver. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Di-(2-ethylhexyl)-phthalate induces apoptosis via the PPARγ/PTEN/AKT pathway in differentiated human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dipentyl Phthalate-d4: A Technical Guide for Researchers
An In-depth Whitepaper on the Structure, Properties, and Application of Dipentyl Phthalate-d4 as an Internal Standard in Quantitative Analysis.
This document provides a comprehensive technical overview of Dipentyl phthalate-d4, a deuterated analog of Dipentyl phthalate. It is intended for researchers, scientists, and drug development professionals who utilize isotope dilution mass spectrometry for quantitative analysis. This guide covers the core structural information, physicochemical properties, and detailed experimental protocols for its application as an internal standard.
Core Structural and Chemical Identity
Dipentyl phthalate-d4 (DPP-d4) is a stable isotope-labeled version of Dipentyl phthalate, a member of the phthalate ester class of compounds. The key feature of DPP-d4 is the substitution of four hydrogen atoms with deuterium atoms on the aromatic ring.[1][2] This isotopic labeling results in a mass shift of +4 amu compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte but is detected at a different mass-to-charge ratio (m/z).[1][3] Its primary application is to enhance the accuracy and precision of quantitative methods by correcting for analyte loss during sample preparation and variations in instrument response.[3][4][5]
Physicochemical and Spectroscopic Data
The fundamental properties of Dipentyl phthalate-d4 are summarized below. This data is crucial for method development, particularly in chromatography and mass spectrometry.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Name | dipentyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | [2][] |
| Synonyms | Di-n-pentyl phthalate-d4, Amyl Phthalate-d4, DPENP-d4 | [1][][7] |
| CAS Number | 358730-89-9 | [1][8][9] |
| Chemical Formula | C₁₈H₂₂D₄O₄ | [1][7][8] |
| Molecular Weight | 310.42 g/mol | [1][2][4][8] |
| Isotopic Purity | ≥98 atom % D | [] |
| Chemical Purity | ≥99% (CP) | [10] |
| InChI Key | IPKKHRVROFYTEK-CXRURWBMSA-N |[1][] |
Table 2: Physical and Safety Properties
| Property | Value | Reference(s) |
|---|---|---|
| Appearance | Colorless to light yellow oily liquid | [4][][11][12] |
| Boiling Point | 342 °C | [][9][11][12] |
| Density | 1.036 g/mL at 25 °C | [][9] |
| Flash Point | 118 °C (244.4 °F) - closed cup | [1][8] |
| Solubility | Slightly soluble in Chloroform, Methanol, Ethyl Acetate. Not miscible in water. | [][11][12] |
| Storage | Store at 2-8°C or room temperature. | [][7][11] |
| Hazard Statements | H360 (May damage fertility or the unborn child), H400 (Very toxic to aquatic life) |[1][8] |
Visualization of Structure and Workflow
Visual diagrams are essential for understanding the molecular structure and its application in experimental contexts.
Caption: Chemical structure of Dipentyl phthalate-3,4,5,6-d4.
References
- 1. This compound analytical standard 358730-89-9 [sigmaaldrich.com]
- 2. Dipentyl (~2~H_4_)benzene-1,2-dicarboxylate | C18H26O4 | CID 71309030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. Di-n-pentyl Phthalate-3456-d4 [chembk.com]
- 10. 邻苯二甲酸二戊酯-3,4,5,6-d4 98 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 11. DI-N-PENTYL PHTHALATE-D4 | 131-18-0 [chemicalbook.com]
- 12. DI-N-PENTYL PHTHALATE-D4 price,buy DI-N-PENTYL PHTHALATE-D4 - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Isotopic Purity of Dipentyl Phthalate-3,4,5,6-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Dipentyl phthalate-3,4,5,6-d4, a deuterated internal standard crucial for accurate quantification in various analytical applications. This document outlines the common methods for determining isotopic purity, presents typical quantitative data, and provides detailed experimental protocols.
Introduction
This compound (CAS No. 358730-89-9) is the deuterium-labeled analogue of Dipentyl phthalate.[1][2][] It is widely utilized as an internal standard in analytical chemistry, particularly for quantification studies using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][4] The accuracy of quantitative analyses heavily relies on the isotopic purity of the internal standard. Therefore, a thorough characterization of its isotopic composition is paramount.
Isotopic purity refers to the percentage of a compound that contains the desired isotope at a specific position.[5] For this compound, this means assessing the proportion of molecules that are fully deuterated at the 3, 4, 5, and 6 positions of the phthalate ring, as well as quantifying the presence of molecules with fewer deuterium atoms (d0, d1, d2, d3).
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound is typically high, often exceeding 98 atom % D. However, the actual distribution of isotopic species can vary. The following table summarizes a representative isotopic distribution for a batch of this compound with a stated isotopic purity of 99 atom % D.[2]
| Isotopic Species | Designation | Relative Abundance (%) |
| Dipentyl phthalate-d0 | d0 | < 0.1 |
| Dipentyl phthalate-d1 | d1 | < 0.5 |
| Dipentyl phthalate-d2 | d2 | < 1.0 |
| Dipentyl phthalate-d3 | d3 | ~ 2.0 |
| Dipentyl phthalate-d4 | d4 | > 96.5 |
| Total Deuteration | > 99.0 atom % D |
Note: This data is representative and may vary between different batches and suppliers. It is crucial to consult the Certificate of Analysis for specific quantitative data.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7][8] GC-MS is a particularly common and effective method for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a general procedure for the determination of the isotopic purity of this compound using GC-MS.
Objective: To separate and quantify the different isotopic species of Dipentyl phthalate-d4.
Materials and Reagents:
-
This compound standard
-
Unlabeled Dipentyl phthalate standard
-
High-purity solvent (e.g., hexane or ethyl acetate)
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to determine the optimal concentration for analysis. Prepare a separate standard of unlabeled Dipentyl phthalate for comparison of retention time and mass spectrum.
-
GC-MS Instrumentation Setup:
-
Injector: Set to a temperature of 250°C.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan mode from m/z 50 to 400 to identify characteristic ions. Subsequently, use Selected Ion Monitoring (SIM) for accurate quantification.
-
-
-
Data Acquisition: Inject 1 µL of the prepared standard solution into the GC-MS system. Acquire the data in both full scan and SIM modes. For SIM, monitor the molecular ions and characteristic fragment ions for each isotopic species.
-
Data Analysis:
-
Identify the peak corresponding to Dipentyl phthalate-d4 based on its retention time, which should be very similar to the unlabeled standard.
-
Examine the mass spectrum of the peak. The molecular ion [M]+ of unlabeled Dipentyl phthalate is m/z 306.4. For this compound, the molecular ion will be at m/z 310.4.
-
In the mass spectrum of the deuterated standard, identify the ion clusters corresponding to the d0, d1, d2, d3, and d4 species.
-
Calculate the relative abundance of each isotopic species by integrating the peak areas of their respective molecular ions in the SIM data.
-
The isotopic purity is reported as the percentage of the d4 species relative to the sum of all isotopic species.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of isotopic purity of this compound using GC-MS.
Caption: Experimental workflow for GC-MS analysis of isotopic purity.
Conclusion
The accurate determination of the isotopic purity of this compound is critical for its effective use as an internal standard in quantitative analysis. This guide has provided an overview of the key considerations, including typical isotopic distributions and a detailed experimental protocol for GC-MS analysis. Researchers, scientists, and drug development professionals should adhere to rigorous analytical practices to ensure the reliability of their quantitative results. It is always recommended to consult the supplier's Certificate of Analysis for batch-specific isotopic purity data.
References
- 1. This compound analytical standard 358730-89-9 [sigmaaldrich.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safety and Handling of Dipentyl Phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for Dipentyl phthalate-d4 (CAS No. 358730-89-9), a deuterated analog of Dipentyl phthalate. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Hazard Identification and Classification
Dipentyl phthalate-d4 is classified as a hazardous substance. The following table summarizes its GHS classification.[1][2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Reproductive Toxicity | 1B | H360FD: May damage fertility. May damage the unborn child.[2] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Irritation) | 3 | H335: May cause respiratory irritation.[1] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life.[2] |
Pictograms:
-
Health Hazard (GHS08)
-
Exclamation Mark (GHS07)
-
Environment (GHS09)
Physical and Chemical Properties
A summary of the key physical and chemical properties of Dipentyl phthalate-d4 is provided below.
| Property | Value |
| Molecular Formula | C₁₈H₂₂D₄O₄[1] |
| Molecular Weight | 310.42 g/mol |
| Appearance | Clear, colorless liquid[4] |
| Melting Point | -55 °C / -67 °F[5] |
| Boiling Point | 342 °C / 647.6 °F[5] |
| Flash Point | 118 °C / 244.4 °F (closed cup)[4] |
| Specific Gravity | 1.023[5] |
| Water Solubility | Not miscible or difficult to mix in water.[6] |
Experimental Protocols
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is mandatory when handling Dipentyl phthalate-d4.
-
Eye Protection: Wear chemical safety goggles and/or a face shield.[1][7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[4] Wear a lab coat or other protective clothing to prevent skin contact.[4][7]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1][5] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Safe Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have an eyewash station and safety shower readily accessible.[4]
-
Dispensing: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][5] Avoid contact with skin and eyes.[1]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the substance.[1][4]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[4]
Storage
Proper storage is essential to maintain the chemical's integrity and prevent accidents.
-
Container: Store in a tightly closed container.[4]
-
Location: Store in a cool, dry, and well-ventilated area.[1][4] Keep away from direct sunlight and sources of ignition.[1]
-
Temperature: Recommended storage temperatures vary based on the form of the substance[1]:
-
Pure form: -20°C (3 years), 4°C (2 years)
-
In solvent: -80°C (6 months), -20°C (1 month)
-
-
Incompatibilities: Avoid storage with strong oxidizing agents.[4]
Spill and Leak Procedures
-
Immediate Action: Evacuate personnel from the spill area.[1]
-
Ventilation: Ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the product enter drains.[2]
-
Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[2][4]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
Disposal
Dispose of Dipentyl phthalate-d4 and its containers in accordance with local, state, and federal regulations.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Do not release into the environment.[2]
Toxicological Information
Dipentyl phthalate-d4 is harmful if swallowed and causes skin and eye irritation.[1] The primary concern with phthalates is their potential for reproductive toxicity.[2][4][5] Studies on non-deuterated Dipentyl phthalate have shown adverse effects on fertility and fetal development.[4][5] Phthalates are known endocrine disruptors.[5]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1][4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.[1][4]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of Dipentyl phthalate-d4 from receipt to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Dipentyl phthalate, 97%, Each | Gloves Website [gloves.utechproducts.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. DI-N-PENTYL PHTHALATE-D4 | 131-18-0 [chemicalbook.com]
- 7. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]
Commercial Availability and Application of Dipentyl phthalate-3,4,5,6-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Dipentyl phthalate-3,4,5,6-d4, a deuterated internal standard crucial for accurate and precise quantification of phthalates in various matrices. This document details its physicochemical properties, lists major commercial suppliers, and presents a comprehensive experimental protocol for its application in analytical workflows, particularly Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to this compound
This compound is the deuterium-labeled form of Dipentyl phthalate, a member of the phthalate ester family of compounds commonly used as plasticizers. Due to concerns over the environmental and health impacts of phthalates, regulatory bodies worldwide have set limits on their presence in consumer products, food, and environmental samples. This has driven the need for highly accurate and reliable analytical methods for their detection and quantification.
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust quantitative analysis. These standards exhibit nearly identical chemical and physical properties to their unlabeled counterparts, allowing them to co-elute during chromatographic separation and experience similar ionization effects in mass spectrometry. This internal calibration method effectively corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate results.
Commercial Availability and Specifications
This compound is commercially available from several reputable suppliers of analytical standards and research chemicals. The product is typically supplied as a neat liquid or in a solution of a specified concentration. Key specifications from major suppliers are summarized in the table below for easy comparison.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity/Isotopic Purity | Format |
| MedChemExpress | This compound | 358730-89-9 | C₁₈H₂₂D₄O₄ | 310.42 | 99.3% | Liquid |
| Sigma-Aldrich | This compound | 358730-89-9 | C₁₈D₄H₂₂O₄ | 310.42 | 99% (CP), 98 atom % D | Neat |
| Fisher Scientific | This compound, MilliporeSigma™ Supelco™ | 358730-89-9 | C₁₈D₄H₂₂O₄ | 310.42 | Analytical Standard | Neat |
| LGC Standards | Di-n-pentyl Phthalate-3,4,5,6-d4 | 358730-89-9 | C₁₈H₂₂D₄O₄ | 310.42 | Not specified | Not specified |
| AccuStandard | Deuterated Phthalates | Not specified for this specific compound | Not specified | Not specified | 100 µg/mL in n-Hexane | Solution |
Experimental Protocol: Quantification of Phthalates using this compound as an Internal Standard by GC-MS
This section provides a detailed methodology for the analysis of phthalates in a given matrix using this compound as an internal standard. The protocol is a composite of best practices and methodologies described in various application notes and research articles.
Materials and Reagents
-
Solvents: High-purity, analytical grade solvents such as n-hexane, acetone, and methanol are required. It is crucial to use solvents that are free from phthalate contamination.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target phthalate analytes and a constant concentration of the this compound internal standard.
-
Sample Matrix: The sample to be analyzed (e.g., consumer product, environmental sample, biological fluid).
Sample Preparation
The sample preparation method will vary depending on the matrix. The following is a general procedure for a solid matrix:
-
Homogenization: The solid sample should be homogenized to ensure a representative portion is taken for analysis. This can be achieved by cutting, grinding, or cryo-milling.
-
Weighing: Accurately weigh a known amount of the homogenized sample (e.g., 1 gram) into a clean extraction vessel.
-
Spiking with Internal Standard: Add a precise volume of the this compound internal standard stock solution to the sample. The amount added should result in a concentration that is within the calibration range of the instrument.
-
Extraction: Add a suitable extraction solvent (e.g., a mixture of n-hexane and acetone) to the sample. The choice of solvent will depend on the specific phthalates being analyzed and the nature of the sample matrix.
-
Sonication/Shaking: Agitate the sample and solvent mixture to facilitate the extraction of phthalates. This can be done using an ultrasonic bath or a mechanical shaker for a defined period (e.g., 30 minutes).
-
Centrifugation/Filtration: Separate the solid matrix from the solvent extract by centrifugation or filtration.
-
Concentration and Reconstitution: The solvent extract may be concentrated under a gentle stream of nitrogen to a smaller volume. The residue is then reconstituted in a known volume of a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
-
Chromatographic Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically used for the separation of phthalates.
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: An initial temperature of 60°C held for 1 minute, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes. This program should be optimized for the specific analytes of interest.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity. The specific ions to be monitored will depend on the target phthalates and the internal standard. For this compound, characteristic ions would be monitored.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Data Analysis
-
Peak Integration: Integrate the peak areas of the target phthalate analytes and the this compound internal standard in the chromatograms obtained from the GC-MS analysis.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the series of calibration standards.
-
Quantification: Determine the concentration of the phthalate analytes in the unknown samples by calculating their peak area ratios to the internal standard and interpolating the concentration from the calibration curve.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the quantification of phthalates using a deuterated internal standard.
Caption: General workflow for phthalate analysis using a deuterated internal standard.
Conclusion
This compound is a readily available and indispensable tool for researchers and analytical scientists requiring accurate quantification of phthalates. Its use as an internal standard in conjunction with techniques like GC-MS significantly improves the reliability and accuracy of analytical data. The detailed protocol and workflow provided in this guide serve as a comprehensive resource for the implementation of this robust analytical strategy in a laboratory setting.
Dipentyl phthalate-d4 synonyms and nomenclature
An In-depth Technical Guide to Dipentyl phthalate-d4: Synonyms and Nomenclature
For researchers, scientists, and drug development professionals, precise identification of chemical compounds is paramount. This guide provides a comprehensive overview of the synonyms, nomenclature, and key identifiers for the deuterated internal standard, Dipentyl phthalate-d4.
Chemical Identity and Synonyms
Dipentyl phthalate-d4 is a stable isotope-labeled form of Dipentyl phthalate, where four hydrogen atoms have been replaced by deuterium. This labeling is crucial for its use as an internal standard in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The most common deuteration pattern involves the substitution of four hydrogen atoms on the benzene ring.
A variety of synonyms and trade names are used to refer to this compound, which can sometimes lead to confusion. The following table summarizes the most frequently encountered names and identifiers.
Table 1: Synonyms and Identifiers for Dipentyl phthalate-d4
| Category | Identifier | Value |
| Common Name | Dipentyl phthalate-d4 | |
| Di-n-pentyl phthalate-d4[2] | ||
| Amyl Phthalate-d4[3][4][5] | ||
| DPENP-d4[5] | ||
| IUPAC Name | dipentyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate[4] | |
| Systematic Name | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, dipentyl ester[3][4][5] | |
| Dipentyl ( | ||
| CAS Number | 358730-89-9 (for Dipentyl phthalate-3,4,5,6-d4)[2][3] | |
| Molecular Formula | C18H22D4O4[2][3] | |
| Molecular Weight | 310.42 g/mol [2][3] | |
| InChI Key | IPKKHRVROFYTEK-CXRURWBMSA-N | |
| MDL Number | MFCD01861607 |
Note: While the CAS number 131-18-0 is sometimes associated with Dipentyl phthalate-d4 in some databases, it officially corresponds to the non-deuterated form, Dipentyl phthalate.[6][7][8][9]
Nomenclature Hierarchy
The various names and identifiers for Dipentyl phthalate-d4 can be organized into a logical hierarchy to clarify their relationships. The following diagram illustrates this structure, from the general chemical class to specific identifiers.
Caption: A diagram illustrating the nomenclature hierarchy for Dipentyl phthalate-d4.
Physicochemical Properties
A summary of the key physicochemical properties of Dipentyl phthalate is provided below. These properties are for the non-deuterated form but are expected to be very similar for the d4 analog.
Table 2: Physicochemical Properties of Dipentyl Phthalate
| Property | Value |
| Appearance | Clear colorless to slightly yellow liquid[6][7] |
| Density | 1.025 g/mL at 20 °C[6][7] |
| Boiling Point | 342 °C[6][7] |
| Melting Point | -55 °C[6][7] |
| Flash Point | >110 °C[6][7] |
| Water Solubility | Not miscible or difficult to mix in water[6][7] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate[6][7] |
Experimental Protocol: Use as an Internal Standard
Dipentyl phthalate-d4 is primarily used as an internal standard for the quantification of phthalate esters in various matrices, including environmental, food, and biological samples. A generalized workflow for its use is outlined below.
Caption: A generalized experimental workflow for using Dipentyl phthalate-d4 as an internal standard.
Methodology:
-
Sample Preparation: A known amount of Dipentyl phthalate-d4 is added (spiked) into the sample at the beginning of the sample preparation process.
-
Extraction: The analytes of interest, along with the internal standard, are extracted from the sample matrix using an appropriate solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction).
-
Cleanup: The extract is purified to remove interfering substances.
-
Instrumental Analysis: The cleaned extract is injected into a GC-MS or LC-MS system. The analytes and the internal standard are separated chromatographically and detected by the mass spectrometer.
-
Quantification: The concentration of the target analytes is determined by comparing the peak area of the analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of the analyte and the internal standard.
The use of a deuterated internal standard like Dipentyl phthalate-d4 is advantageous because it has nearly identical chemical and physical properties to the non-deuterated analyte, ensuring similar behavior during sample preparation and analysis, which leads to more accurate and precise quantification.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Di-n-pentyl Phthalate-3456-d4 [chembk.com]
- 4. Dipentyl (~2~H_4_)benzene-1,2-dicarboxylate | C18H26O4 | CID 71309030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. DI-N-PENTYL PHTHALATE-D4 price,buy DI-N-PENTYL PHTHALATE-D4 - chemicalbook [chemicalbook.com]
- 7. DI-N-PENTYL PHTHALATE-D4 | 131-18-0 [chemicalbook.com]
- 8. DI-N-PENTYL PHTHALATE-D4 | 131-18-0 [amp.chemicalbook.com]
- 9. Dipentyl phthalate | C18H26O4 | CID 8561 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Phthalates in Various Matrices using Dipentyl phthalate-d4 as an Internal Standard by GC-MS
Introduction
Phthalates are synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of plastics. They are found in a vast array of consumer products, leading to their ubiquitous presence in the environment. Due to concerns over potential adverse health effects, including endocrine disruption, regulatory bodies worldwide have restricted the use of certain phthalates.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a common and powerful technique for the analysis of these compounds.[2][3]
A significant challenge in phthalate analysis is the potential for sample contamination from laboratory equipment and solvents, often referred to as the "phthalate blank problem".[4] Furthermore, analyte loss during complex sample preparation steps can lead to inaccurate quantification. The use of a stable, isotopically labeled internal standard (IS) is critical to mitigate these issues. An ideal internal standard co-elutes and behaves similarly to the target analytes during extraction, concentration, and injection, thereby compensating for variations in the analytical process.[4]
Dipentyl phthalate-d4 (Di-n-pentyl phthalate-d4) is an excellent internal standard for the analysis of various phthalate esters.[4] Its chemical and physical properties are nearly identical to its unlabeled counterpart and other structurally similar phthalates, ensuring accurate and precise quantification through the isotope dilution method.[4] This document provides a detailed protocol for the use of Dipentyl phthalate-d4 as an internal standard for GC-MS analysis of phthalates in various matrices.
Principle
This method utilizes Gas Chromatography (GC) to separate target phthalates and the Dipentyl phthalate-d4 internal standard, followed by Mass Spectrometry (MS) for detection and quantification. By adding a known concentration of Dipentyl phthalate-d4 to every standard, blank, and sample, quantification is based on the ratio of the analyte response to the internal standard response. This ratiometric approach corrects for variations in sample volume, injection volume, and analyte loss during sample preparation. The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to achieve maximum sensitivity and selectivity by monitoring characteristic ions for each analyte and the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Standards: Dipentyl phthalate-3,4,5,6-d4 (CAS: 358730-89-9)[5], certified analytical standards of target phthalates (e.g., DBP, BBP, DEHP, etc.).
-
Solvents: High purity, GC-grade solvents such as hexane, acetone, and dichloromethane. All solvents should be tested for phthalate contamination before use.[6]
-
Glassware: All glassware (volumetric flasks, vials, syringes) must be scrupulously clean. Avoid all contact with plastic materials.[3][6] It is recommended to heat-treat non-volumetric glassware at 400°C for at least 2 hours and rinse all items with phthalate-free solvents before use.[6]
2. Standard Solution Preparation
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of neat Dipentyl phthalate-d4 and dissolve it in 100 mL of hexane in a volumetric flask.
-
Analyte Stock Solution (100 µg/mL): Prepare a stock solution containing a mix of target phthalates at 100 µg/mL each in hexane/acetone (8:2 v/v).[7]
-
Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution. Spike each calibration standard with the IS stock solution to achieve a constant Dipentyl phthalate-d4 concentration (e.g., 1 µg/mL) in every vial. A typical concentration range for the analytes might be 0.05 to 5.0 µg/mL.
3. Sample Preparation (General Liquid-Liquid Extraction)
This is a generic protocol and may need optimization based on the specific sample matrix.
-
Sample Aliquot: Accurately weigh 1 g of a solid sample or measure 5 mL of a liquid sample into a glass centrifuge tube.
-
Spiking: Add a precise volume of the Dipentyl phthalate-d4 stock solution to the sample to achieve a concentration similar to that expected for the analytes.
-
Extraction: Add 5 mL of dichloromethane to the tube.[7] Vortex vigorously for 2 minutes. For solid samples, sonication for 15 minutes may be required.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous/solid phases.
-
Collection: Carefully transfer the organic layer (bottom layer for dichloromethane) to a clean glass tube using a glass Pasteur pipette.
-
Repeat: Repeat the extraction (steps 3-5) two more times, combining the organic extracts.
-
Concentration: Evaporate the combined extract to approximately 0.5 mL under a gentle stream of nitrogen.
-
Solvent Exchange: Add 1 mL of hexane and concentrate again to 0.5 mL.
-
Final Volume: Adjust the final volume to 1.0 mL with hexane. Transfer the final extract to a 2 mL autosampler vial with a phthalate-free septum for GC-MS analysis.[6]
4. GC-MS Analysis
The following table outlines typical instrument parameters. Optimization may be necessary.
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent[8] |
| MS System | Agilent 5977 MSD or equivalent[8] |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[9][10] |
| Injector | Split/Splitless or Multimode Inlet (MMI)[9] |
| Injector Temp | Isothermal at 280 °C or 50°C; 12°C/s; 280°C (3 min)[10] |
| Injection Mode | Pulsed Splitless (1 µL injection volume)[9] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[6] |
| Oven Program | 50°C (1 min); ramp at 20°C/min to 310°C (hold 5 min)[10] |
| MS Transfer Line | 300 °C[6] |
| Ion Source Temp | 250 °C[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[7][8] |
5. Data Processing
-
Calibration Curve: Construct a calibration curve for each target analyte by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration of the calibration standards.
-
Linearity: Perform a linear regression on the calibration curve. A coefficient of determination (R²) of >0.995 is considered acceptable.[11]
-
Quantification: Calculate the concentration of each analyte in the prepared samples using the generated calibration curve and the measured peak area ratios.
Data Presentation
Table 1: GC-MS SIM Parameters for Target Analytes and Internal Standard
| Compound | Abbreviation | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Dibutyl phthalate | DBP | 149 | 223 | 104 |
| Benzyl butyl phthalate | BBP | 149 | 91 | 206[7] |
| Bis(2-ethylhexyl) phthalate | DEHP | 149 | 167 | 279[10] |
| Di-n-octyl phthalate | DNOP | 149 | 279 | 104 |
| Dipentyl phthalate-d4 | DPP-d4 (IS) | 153 [4] | 227 | 283 |
Note: Ions are based on common fragmentation patterns. Actual ions should be confirmed by running a full scan analysis of the standards.
Table 2: Example Calibration Data for Bis(2-ethylhexyl) phthalate (DEHP)
| Concentration (µg/mL) | DEHP Area | DPP-d4 (IS) Area | Area Ratio (DEHP/IS) |
| 0.05 | 15,500 | 305,000 | 0.051 |
| 0.10 | 32,000 | 310,000 | 0.103 |
| 0.50 | 160,000 | 308,000 | 0.519 |
| 1.00 | 315,000 | 305,000 | 1.033 |
| 2.50 | 805,000 | 312,000 | 2.580 |
| 5.00 | 1,650,000 | 309,000 | 5.340 |
| Linearity (R²) | 0.9995 |
Visualizations
Caption: Experimental workflow for phthalate analysis.
Caption: Logic of internal standard quantification.
References
- 1. accustandard.com [accustandard.com]
- 2. gcms.cz [gcms.cz]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound analytical standard | 358730-89-9 [sigmaaldrich.com]
- 6. oiv.int [oiv.int]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fses.oregonstate.edu [fses.oregonstate.edu]
- 9. agilent.com [agilent.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
Application of Dipentyl Phthalate-3,4,5,6-d4 in LC-MS/MS Analysis: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of Dipentyl phthalate-3,4,5,6-d4 as an internal standard in the quantitative analysis of Dipentyl phthalate (DPP) and other phthalates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is a critical component of robust analytical methods, compensating for sample matrix effects and variations during sample preparation and analysis.[1][2][3]
Introduction to Dipentyl Phthalate and the Need for Accurate Quantification
Dipentyl phthalate (DPP) is a member of the phthalate ester family, widely used as a plasticizer to enhance the flexibility and durability of various polymer products.[4][5] These compounds are not chemically bound to the polymer matrix and can leach into the environment, leading to widespread human exposure through various routes, including ingestion, inhalation, and dermal contact.[2] Concerns over the potential adverse health effects of phthalates, such as endocrine disruption, have prompted regulatory bodies worldwide to establish limits for their presence in consumer products, food, and environmental samples.[4][5][6]
Accurate and sensitive quantification of DPP is therefore essential for monitoring human exposure, ensuring regulatory compliance, and conducting toxicological research. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and ability to handle complex matrices.[7][8][9][10]
Role of this compound as an Internal Standard
To achieve the highest level of accuracy and precision in quantitative LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is paramount. This compound, a deuterated analog of DPP, serves as an ideal internal standard for several reasons:
-
Similar Chemical and Physical Properties: It behaves nearly identically to the native analyte (DPP) during sample extraction, cleanup, and chromatographic separation.[2]
-
Co-elution: It co-elutes with the target analyte, ensuring that any matrix effects experienced by the analyte are mirrored by the internal standard.[1]
-
Mass Differentiation: It is easily distinguished from the native analyte by the mass spectrometer due to the mass difference of 4 Da.
-
Correction for Variability: It effectively compensates for variations in sample volume, extraction efficiency, and instrument response, leading to more reliable and reproducible results.[1][3][11]
The overall workflow for using a deuterated internal standard in LC-MS/MS analysis is depicted below.
Experimental Protocols
The following protocols are generalized based on common practices for phthalate analysis and should be optimized for specific matrices and instrumentation.
Sample Preparation
Given the ubiquitous nature of phthalates, stringent measures must be taken to avoid background contamination during sample preparation. The use of glassware and phthalate-free solvents and reagents is highly recommended.[7][9]
Protocol for Liquid Samples (e.g., Beverages, Water)
-
Aliquoting: Transfer a known volume (e.g., 5-10 mL) of the liquid sample into a clean glass centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of this compound solution in a solvent such as methanol.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., hexane or dichloromethane), vortex vigorously, and centrifuge to separate the layers. Collect the organic phase.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) and load the sample. Wash the cartridge to remove interferences and then elute the analytes with a suitable solvent.[8][10]
-
-
Solvent Evaporation and Reconstitution: Evaporate the collected solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
Protocol for Solid Samples (e.g., Food, Toys, Soil)
-
Homogenization: Homogenize the solid sample by cutting, grinding, or milling to increase the surface area for extraction.[12]
-
Weighing and Spiking: Accurately weigh a portion of the homogenized sample into a glass vial and spike with the this compound internal standard solution.
-
Extraction: Add an extraction solvent (e.g., methanol or a mixture of hexane and acetone) and perform extraction using techniques such as ultrasonication or Soxhlet extraction.[7][8]
-
Centrifugation and Cleanup: Centrifuge the extract and collect the supernatant. A cleanup step using SPE may be necessary to remove matrix interferences.[8]
-
Solvent Evaporation and Reconstitution: Proceed as described for liquid samples.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[7][9] or Phenyl column[6] |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate[7] |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | A gradient from a lower to a higher percentage of organic phase is typically used for optimal separation. |
| Flow Rate | 0.3 - 0.5 mL/min[6][7] |
| Column Temperature | 25 - 40 °C[6] |
| Injection Volume | 1 - 10 µL[6][9] |
Mass Spectrometry (MS) Conditions
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[8] |
| Scan Type | Multiple Reaction Monitoring (MRM)[7][9] |
| Source Temperature | 300 - 550 °C |
| Capillary Voltage | 3000 - 4000 V[8] |
| Collision Gas | Argon |
MRM Transitions
The selection of appropriate precursor and product ions is crucial for the selectivity and sensitivity of the method. The following table provides suggested MRM transitions for DPP and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dipentyl phthalate (DPP) | 307.2 | 149.1 | 21 |
| 307.2 | 219.2 | 15 | |
| Dipentyl phthalate-d4 | 311.2 | 153.1 | 21 |
Note: The characteristic fragment at m/z 149 corresponds to the protonated phthalic anhydride, a common fragment for many phthalates.[4] The m/z 153 fragment for the deuterated standard reflects the four deuterium atoms on the phthalate ring. Collision energies should be optimized for the specific instrument used.
Data Analysis and Quantification
The quantification of DPP is based on the principle of isotope dilution mass spectrometry.[2]
-
Peak Integration: Integrate the chromatographic peaks for both the analyte (DPP) and the internal standard (Dipentyl phthalate-d4).
-
Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibration standard.
-
Calibration Curve: Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.
-
Concentration Determination: Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.
References
- 1. texilajournal.com [texilajournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans [mdpi.com]
- 5. Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches | MDPI [mdpi.com]
- 6. sciex.com [sciex.com]
- 7. sciex.com [sciex.com]
- 8. agilent.com [agilent.com]
- 9. s4science.at [s4science.at]
- 10. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 11. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Increase Sensitivity and Mitigate Contaminants When Analyzing Phthalates in Food Packaging and Toys by LC-MS/MS [fr.restek.com]
Application Note: Quantification of Phthalates in Food Matrices Using Dipentyl phthalate-d4
Abstract
Phthalates, a class of synthetic chemicals used as plasticizers, are ubiquitous environmental contaminants that can migrate from food packaging into foodstuffs, posing a potential risk to human health. Regulatory bodies worldwide have established limits for specific phthalates in food and food contact materials. This application note presents a robust and sensitive method for the quantification of multiple phthalates in various food matrices using gas chromatography-mass spectrometry (GC-MS) with Dipentyl phthalate-d4 (DPeP-d4) as an internal standard. The use of a deuterated internal standard is crucial for accurate and precise quantification as it effectively compensates for analyte loss during sample preparation and variations in instrument response.[1] This document provides detailed experimental protocols for sample preparation, instrumental analysis, and data processing, along with method validation data, including linearity, limits of detection (LOD), limits of quantification (LOQ), and recovery.
Introduction
Phthalic acid esters (PAEs), or phthalates, are widely used to increase the flexibility and durability of plastics, particularly polyvinyl chloride (PVC). They are found in a vast array of products, including food packaging, processing equipment, and storage containers. Due to their non-covalent bonds with the polymer matrix, phthalates can readily leach into the environment and contaminate food products.[2] Human exposure to phthalates has been linked to various health concerns, including endocrine disruption.[2]
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of phthalates due to its high sensitivity and selectivity.[1][3] However, the complexity of food matrices and the potential for contamination during sample handling present analytical challenges. The "phthalate blank problem," where phthalates from laboratory materials contaminate samples, can lead to inaccurate quantification. The use of an isotopically labeled internal standard, such as Dipentyl phthalate-d4, is the most effective strategy to mitigate these issues. A deuterated internal standard mimics the chemical and physical properties of the target analytes, ensuring accurate correction for variations throughout the analytical process.
This application note details a validated GC-MS method for the simultaneous determination of common phthalates in diverse food matrices, employing Dipentyl phthalate-d4 as an internal standard to ensure data of the highest quality.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetone, n-Hexane, Dichloromethane (all pesticide residue grade or equivalent). Solvents should be checked for phthalate contamination prior to use.
-
Standards: Certified reference standards of target phthalates (e.g., Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Bis(2-ethylhexyl) phthalate (DEHP), Di-n-octyl phthalate (DNOP)) and Dipentyl phthalate-d4 (DPeP-d4).
-
Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours to remove contaminants).
-
Glassware: All glassware (volumetric flasks, centrifuge tubes, vials) must be scrupulously cleaned by rinsing with acetone and hexane to avoid phthalate contamination. The use of plastic materials should be strictly avoided throughout the sample preparation process.[4]
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Prepare individual stock solutions of each target phthalate and DPeP-d4 in hexane.
-
Intermediate Standard Mixture (10 µg/mL): Prepare a mixed standard solution containing all target phthalates by diluting the stock solutions.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a solution of DPeP-d4 in hexane.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate standard mixture. Fortify each calibration standard with the DPeP-d4 internal standard spiking solution to a constant concentration (e.g., 100 ng/mL). Calibration ranges typically span from 0.05 to 5 µg/mL.
Sample Preparation
The choice of sample preparation method depends on the food matrix. Below are protocols for liquid and solid/semi-solid samples.
3.1 Liquid Samples (e.g., Beverages, Milk, Oils)
-
Sample Aliquot: Accurately weigh 5 g of the liquid sample into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the DPeP-d4 internal standard spiking solution to the sample.
-
Liquid-Liquid Extraction (LLE):
-
Drying and Concentration: Combine the organic extracts and pass them through a glass column containing anhydrous sodium sulfate to remove residual water. Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Analysis: Transfer the final extract to a GC vial for analysis.
3.2 Solid and Semi-Solid Samples (e.g., Cereals, Meats, Cheese)
-
Homogenization: Homogenize the sample to ensure uniformity. For fatty foods, the sample size may be adjusted.
-
Sample Aliquot: Accurately weigh 2 g of the homogenized sample into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the DPeP-d4 internal standard spiking solution.
-
Extraction:
-
Add 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone.
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge and collect the supernatant.
-
Repeat the extraction process twice.
-
-
Cleanup (for high-fat matrices): For fatty samples, a cleanup step such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) with a Florisil or C18 cartridge may be necessary to remove lipids that can interfere with the GC-MS analysis.
-
Drying and Concentration: Combine the extracts, dry with anhydrous sodium sulfate, and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to a GC vial for analysis.
GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890A GC System or equivalent.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp 1: 12°C/min to 180°C, hold for 1 min.
-
Ramp 2: 6°C/min to 230°C.
-
Ramp 3: 8°C/min to 270°C, hold for 2 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Table 1: Selected Ion Monitoring (SIM) Parameters for Target Phthalates and Internal Standard.
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
|---|---|---|---|
| Dimethyl phthalate (DMP) | 163 | 194 | 77 |
| Diethyl phthalate (DEP) | 149 | 177 | 222 |
| Dibutyl phthalate (DBP) | 149 | 223 | 279 |
| Benzyl butyl phthalate (BBP) | 149 | 91 | 206 |
| Bis(2-ethylhexyl) phthalate (DEHP) | 149 | 167 | 279 |
| Di-n-octyl phthalate (DNOP) | 149 | 279 | - |
| Dipentyl phthalate-d4 (DPeP-d4) | 153 | 227 | 297 |
Data Presentation
The use of DPeP-d4 as an internal standard allows for the accurate quantification of target phthalates across a range of concentrations and food matrices. The following tables summarize typical method validation data.
Table 2: Linearity of Calibration Curves.
| Compound | Calibration Range (ng/mL) | Correlation Coefficient (R²) |
|---|---|---|
| DMP | 5 - 1000 | > 0.995 |
| DEP | 5 - 1000 | > 0.995 |
| DBP | 5 - 1000 | > 0.996 |
| BBP | 10 - 2000 | > 0.993 |
| DEHP | 10 - 2000 | > 0.994 |
| DNOP | 10 - 2000 | > 0.996 |
Table 3: Method Detection Limits (MDL) and Quantification Limits (MQL) in Different Food Matrices.
| Compound | Matrix | MDL (µg/kg) | MQL (µg/kg) |
|---|---|---|---|
| DBP | Liquid Samples | 0.33 | 1.0 |
| DEHP | Liquid Samples | 0.33 | 1.0 |
| DBP | Solid Samples | 3.3 | 10 |
| DEHP | Solid Samples | 3.3 | 10 |
| Various | Vegetable Oil | - | 5 - 25 |
| Various | Beverages | 0.03 - 0.08 | 0.10 - 0.24 |
Note: Data synthesized from multiple sources which may have used different deuterated internal standards, but are representative of the performance expected with DPeP-d4.[3][5][6]
Table 4: Recovery of Phthalates in Spiked Food Samples.
| Compound | Matrix | Spiking Level (ng/mL or µg/g) | Average Recovery (%) | % RSD |
|---|---|---|---|---|
| Various | Liquid Samples | Not specified | 72.9 - 124.9 | < 3.30 |
| Various | Solid Samples | Not specified | 72.9 - 124.9 | < 3.30 |
| DEHP | Soft Drink | 300 | 100 | - |
| DBP | Soft Drink | 300 | 91 | - |
| DEP | Soft Drink | 300 | 106 | - |
| Various | Coffee Brew | Not specified | 83 ± 5 | 6 - 15 |
| Various | Vegetable Oil | 5 - 50 µg/kg | 80 - 102 | - |
Note: Recovery data is representative of methods using internal standards. The soft drink data specifically used Benzyl benzoate as an internal standard, while the coffee brew analysis used other deuterated phthalates.[1][3][4][5]
Visualizations
Caption: Experimental workflow for phthalate analysis in food.
Caption: Logic of using an internal standard for quantification.
Conclusion
The described GC-MS method utilizing Dipentyl phthalate-d4 as an internal standard provides a reliable and accurate means for quantifying a range of phthalates in diverse food matrices. The protocol emphasizes meticulous sample handling to avoid background contamination and leverages the benefits of isotope dilution to correct for analytical variability. The presented validation data demonstrates that the method achieves the low detection limits and high precision required for monitoring phthalate levels in food, thereby supporting food safety regulations and consumer protection.
References
- 1. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Phthalate Concentrations and Dietary Exposure from Food Purchased in New York State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Environmental Sample Analysis Using Dipentyl Phthalate-d4 as a Surrogate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Dipentyl phthalate-d4 (DPP-d4) as a surrogate standard in the analysis of environmental samples for phthalate contamination. The ubiquitous nature of phthalates in the environment presents a significant analytical challenge due to background contamination.[1][2] The use of a deuterated surrogate, such as DPP-d4, is a robust strategy to ensure data quality, accuracy, and precision by correcting for matrix effects and variations in sample preparation and analysis.[1][2]
Introduction to Surrogate Standards in Phthalate Analysis
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer and industrial products.[1][2] Their widespread use has led to their persistence in various environmental matrices, including water, soil, and air.[1] Due to their potential endocrine-disrupting properties, the accurate quantification of phthalates in environmental samples is of paramount importance for assessing human and ecological risks.
A major hurdle in phthalate analysis is the pervasive background contamination from laboratory equipment, solvents, and sampling materials, which can lead to inaccurate results.[1][2] To address this, isotopically labeled compounds, such as Dipentyl phthalate-d4, are employed as surrogate standards. These surrogates are chemically identical to their native counterparts but have a different mass due to the substitution of hydrogen atoms with deuterium. This mass difference allows for their distinct detection by mass spectrometry (MS) while behaving similarly to the target analytes during sample extraction, cleanup, and analysis.
The recovery of the surrogate is used to correct for the loss of target analytes during the analytical process, thereby improving the accuracy of the quantification.
Experimental Protocols
The following protocols outline the general procedures for the analysis of environmental samples using Dipentyl phthalate-d4 as a surrogate. These protocols are intended as a guide and may require optimization based on the specific sample matrix and analytical instrumentation.
Protocol for Water Sample Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and analysis of phthalates from water samples.
Materials:
-
Dipentyl phthalate-d4 surrogate standard solution (in a suitable solvent like methanol or acetone)
-
Internal standard solution (e.g., Benzyl benzoate)
-
High-purity solvents (hexane, dichloromethane, acetone, methanol)
-
Anhydrous sodium sulfate (baked at 400°C for 4 hours)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Glassware (volumetric flasks, pipettes, vials with PTFE-lined caps)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Collection and Preservation: Collect water samples in pre-cleaned amber glass bottles. Preserve the samples by adjusting the pH to < 2 with sulfuric acid. Store at 4°C until extraction.
-
Surrogate Spiking: To a 1 L water sample, add a known amount of Dipentyl phthalate-d4 surrogate standard solution. The spiking concentration should be in the mid-range of the calibration curve.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the water sample onto the cartridge at a flow rate of approximately 10 mL/min.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the phthalates and the surrogate with a suitable solvent (e.g., dichloromethane or acetone).
-
-
Drying and Concentration: Dry the eluate by passing it through a column of anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard Addition: Add a known amount of the internal standard solution to the concentrated extract just before GC-MS analysis.
-
GC-MS Analysis:
-
Injector: Splitless mode, 280°C.
-
Column: A 5% phenyl-methyl silicone bonded-phase fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Mass Spectrometer: Electron impact (EI) ionization at 70 eV.[2] Operate in selected ion monitoring (SIM) mode for enhanced sensitivity. Monitor characteristic ions for Dipentyl phthalate and Dipentyl phthalate-d4.
-
Workflow for Water Sample Analysis by GC-MS
Caption: Workflow for the analysis of phthalates in water samples using DPP-d4 surrogate.
Protocol for Soil and Sediment Sample Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the extraction and analysis of phthalates from solid matrices.
Materials:
-
Dipentyl phthalate-d4 surrogate standard solution
-
Internal standard solution
-
High-purity solvents (acetonitrile, methanol, water)
-
Extraction solvent (e.g., 1:1 acetone:hexane)
-
Anhydrous sodium sulfate
-
Centrifuge
-
Ultrasonic bath or accelerated solvent extractor
-
Syringe filters (0.22 µm, PTFE)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation: Homogenize the soil or sediment sample and air-dry or lyophilize to a constant weight.
-
Surrogate Spiking: Weigh 5-10 g of the dried sample into a glass centrifuge tube. Spike with a known amount of Dipentyl phthalate-d4 surrogate standard solution.
-
Extraction:
-
Add 20 mL of the extraction solvent.
-
Vortex for 1 min, then sonicate in an ultrasonic bath for 30 min. Alternatively, use an accelerated solvent extraction (ASE) system.
-
Centrifuge at 3000 rpm for 10 min.
-
Collect the supernatant. Repeat the extraction two more times and combine the supernatants.
-
-
Cleanup and Concentration:
-
Pass the combined extract through a column of anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
-
Internal Standard Addition and Filtration: Add the internal standard solution and filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both with a small amount of formic acid or ammonium acetate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive or negative ion mode. Operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-product ion transitions for Dipentyl phthalate and Dipentyl phthalate-d4.
-
Workflow for Soil/Sediment Sample Analysis by LC-MS/MS
Caption: Workflow for the analysis of phthalates in soil/sediment using DPP-d4 surrogate.
Data Presentation and Quality Control
The use of Dipentyl phthalate-d4 allows for robust quality control and accurate quantification. The recovery of the surrogate should be monitored for each sample.
Table 1: Typical Surrogate Recovery and Method Detection Limits (Illustrative)
| Surrogate | Matrix | Analytical Method | Typical Recovery (%) | Method Detection Limit (MDL) (µg/L or µg/kg) |
| Dibutyl phthalate-d4 | Water | GC-MS | 70-120% | 0.1 - 1.0 |
| Di-n-hexyl-phthalate-d4 | Coffee Brew | GC-MS | >78% | 5 - 20 |
| Dipentyl phthalate-d4 | Water | GC-MS | 70-130% (Expected) | To be determined |
| Dipentyl phthalate-d4 | Soil | LC-MS/MS | 60-120% (Expected) | To be determined |
Note: The recovery limits and MDLs for Dipentyl phthalate-d4 are expected ranges and should be established by each laboratory through method validation studies.
Calculation of Surrogate Recovery:
Surrogate Recovery (%) = (Amount of surrogate found / Amount of surrogate added) x 100
Acceptance Criteria:
Typically, surrogate recoveries between 70% and 130% are considered acceptable for most environmental analyses. However, these limits can vary depending on the specific method and regulatory requirements.
Phthalate Endocrine Disruption Signaling Pathway
Phthalates are known endocrine disruptors that can interfere with the body's hormonal systems. They can exert their effects through various mechanisms, including mimicking or blocking natural hormones. The diagram below illustrates a simplified signaling pathway for the endocrine-disrupting action of phthalates.
Phthalate Endocrine Disruption Pathway
Caption: Simplified signaling pathway of phthalate-induced endocrine disruption.
Conclusion
The use of Dipentyl phthalate-d4 as a surrogate standard is a critical component of a robust analytical methodology for the determination of phthalates in environmental samples. It allows for the reliable correction of matrix-induced errors and variations in analytical performance, leading to more accurate and defensible data. The protocols and information provided in these application notes serve as a valuable resource for researchers and scientists involved in environmental monitoring and risk assessment.
References
Application Note: Protocol for High-Accuracy Plasticizer Analysis using Dipentyl phthalate-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phthalate esters are synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and transparency of polymeric materials.[1] Due to their widespread use, they are now ubiquitous environmental contaminants that can migrate from plastic products into food, beverages, and other matrices.[2][3] Concerns over potential adverse health effects, such as endocrine disruption, necessitate sensitive and accurate analytical methods for their quantification.[1][3]
Isotope dilution mass spectrometry is the gold standard for high-accuracy quantification of trace contaminants.[4] This technique involves the use of a stable, isotopically labeled version of the analyte as an internal standard. Dipentyl phthalate-d4 (CAS: 358730-89-9) is the deuterium-labeled analog of Dipentyl phthalate and serves as an ideal internal standard for the analysis of this and other phthalates.[5] By adding a known amount of the labeled standard to a sample prior to processing, any analyte loss during extraction, cleanup, and instrumental analysis is corrected for, ensuring high precision and accuracy.[6] This application note provides detailed protocols for the analysis of plasticizers in various matrices using Dipentyl phthalate-d4 with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Method Performance
The use of deuterated internal standards like Dipentyl phthalate-d4 in isotope dilution methods yields excellent quantitative performance. The following tables summarize typical validation data for phthalate analysis from various studies.
Table 1: Typical Performance Data for LC-MS/MS Methods
| Parameter | Typical Range | Description |
|---|---|---|
| Limit of Detection (LOD) | 0.2 ng/L - 5.0 ng/mL | The lowest concentration of an analyte that can be reliably detected.[3][7] |
| Limit of Quantification (LOQ) | 0.125 - 5 pg/µL | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[8] |
| Linearity (R²) | > 0.99 | The correlation coefficient for the calibration curve, indicating the method's linearity over a specific concentration range.[8] |
| Analyte Recovery (%) | 70% - 115% | The percentage of the true amount of analyte that is detected by the analytical method.[7][9] |
| Precision (RSD %) | < 15% - 20% | The relative standard deviation, indicating the closeness of repeated measurements.[9][10] |
Table 2: Typical Performance Data for GC-MS Methods
| Parameter | Typical Range | Description |
|---|---|---|
| Method Detection Limit (MDL) | 0.05 ng/mL - 10.0 ng/g | The minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero.[4][11] |
| Linearity (R²) | > 0.992 | The correlation coefficient for the calibration curve.[10][11] |
| Analyte Recovery (%) | 80% - 115% | The percentage of the true amount of analyte that is detected by the analytical method.[4][12] |
| Precision (RSD %) | < 6.5% - 16.3% | The relative standard deviation of replicate measurements.[4][10][11] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for plasticizer analysis using an internal standard.
Caption: General workflow for plasticizer quantification using an internal standard.
Experimental Protocols
Critical Precaution: Avoiding Background Contamination
Phthalates are present in many laboratory materials, which can lead to artificially high results.[3][13]
-
Glassware: Use exclusively glass volumetric flasks, pipettes, and vials. Avoid all plastic materials where possible.[8][13]
-
Solvent Rinsing: Thoroughly rinse all glassware with methanol or another appropriate solvent before use.[14]
-
Reagents: Use high-purity or LC-MS grade solvents to minimize background interference.[13]
-
Method Blanks: Prepare and analyze a method blank (a sample without the matrix) with every batch of samples to monitor for contamination.[15]
Reagents and Materials
-
Solvents: Methanol, Acetonitrile, n-Hexane, Dichloromethane (LC-MS or pesticide residue grade).
-
Reagents: Ammonium acetate, Formic acid.[16]
-
Standards: Analytical standard of Dipentyl phthalate-d4 (e.g., CAS 358730-89-9). Analytical standards for target phthalate analytes (e.g., DBP, DEHP, BBP).
-
Equipment: Analytical balance, ultrasonic bath, centrifuge, rotary evaporator or nitrogen evaporator, GC-MS or LC-MS/MS system.
Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of neat Dipentyl phthalate-d4 into a 10 mL glass volumetric flask. Dissolve and dilute to volume with methanol. Store at 4°C.[14]
-
Analyte Stock Solution (1 mg/mL): Prepare individual stock solutions for each target phthalate following the same procedure as the internal standard.[17]
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solutions in a suitable solvent (e.g., methanol or hexane).[17] Spike each calibration level with a constant concentration of the Dipentyl phthalate-d4 internal standard (e.g., 50 ng/mL).[9]
Sample Preparation Protocol (General for Solid Matrix)
This protocol is a general guideline and may require optimization based on the specific matrix.
-
Homogenization: Weigh 1 gram of the homogenized sample into a glass centrifuge tube.[17]
-
Internal Standard Spiking: Add a precise volume of the Dipentyl phthalate-d4 working solution to the sample. The amount should be comparable to the expected analyte concentration.
-
Extraction: Add 10 mL of an appropriate extraction solvent (e.g., n-hexane for fatty foods, methanol for beverages, or a hexane:acetone mixture for polymers).[15][17]
-
Sonication: Place the tube in an ultrasonic bath for 20-30 minutes to facilitate extraction.[15][17]
-
Centrifugation: Centrifuge the sample at ~3500 rpm for 10 minutes to separate the solid matrix from the solvent extract.[17]
-
Cleanup (if necessary): For complex matrices, a cleanup step may be required. This can involve Solid-Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) to remove interferences like lipids.[2][18]
-
Concentration: Carefully transfer the supernatant to an evaporation tube and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.[19] The sample is now ready for instrumental analysis.
GC-MS Analysis Protocol
-
System: Gas chromatograph coupled to a single quadrupole or tandem mass spectrometer.
-
Column: Low-bleed capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[19]
-
Oven Program: Initial 50°C (hold 1 min), ramp at 30°C/min to 280°C, then ramp at 15°C/min to 320°C (hold 3 min).[19]
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for each target phthalate and for Dipentyl phthalate-d4. For example, m/z 149 is a common fragment for many phthalates.[19]
-
LC-MS/MS Analysis Protocol
-
System: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer.[8]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, < 3 µm particle size).[8][16]
-
Mobile Phase:
-
Flow Rate: 0.3 - 0.5 mL/min.[13]
-
Gradient Program: A typical gradient would start at ~50% B, ramp to 95-100% B over several minutes, hold, and then return to initial conditions for equilibration.
-
MS/MS Conditions:
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration for each calibration standard.[16]
-
Quantification: Calculate the peak area ratio for the unknown sample. Determine the concentration of the target phthalate in the sample by using the linear regression equation from the calibration curve.
-
Quality Control: Ensure that the results for method blanks are below the limit of quantification and that recoveries in spiked samples are within the acceptable range (e.g., 70-120%).
References
- 1. mdpi.com [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 8. s4science.at [s4science.at]
- 9. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous analysis of urinary phthalate metabolites of residents in Korea using isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.korea.ac.kr [pure.korea.ac.kr]
- 12. researchgate.net [researchgate.net]
- 13. sciex.com [sciex.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov.tw [fda.gov.tw]
- 17. agilent.com [agilent.com]
- 18. Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ec.europa.eu [ec.europa.eu]
Application Notes and Protocols for Dipentyl Phthalate-d4 in Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Dipentyl phthalate-d4 (DPP-d4) as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of phthalates in various matrices.
Introduction to Isotope Dilution Mass Spectrometry with Dipentyl Phthalate-d4
Isotope dilution mass spectrometry is a highly accurate and precise analytical technique for quantifying compounds in complex matrices.[1] The method relies on the addition of a known amount of an isotopically labeled version of the analyte of interest, known as an internal standard, to the sample prior to any sample preparation steps.[1] Dipentyl phthalate-d4 is a deuterated form of dipentyl phthalate, making it an ideal internal standard for the analysis of dipentyl phthalate and other structurally similar phthalates.[2] Because DPP-d4 is chemically identical to its non-labeled counterpart, it behaves similarly during extraction, cleanup, and chromatographic separation, thus compensating for any analyte loss or matrix effects during the analytical process.[1] Its distinct mass-to-charge ratio allows for separate detection by the mass spectrometer, enabling accurate quantification of the target analyte.[2]
Applications
Dipentyl phthalate-d4 is a suitable internal standard for the quantitative analysis of phthalates in a variety of matrices, including:
-
Environmental Samples: Water, soil, sediment, and indoor air.
-
Food and Beverages: Edible oils, dairy products, meats, and packaged beverages.[3]
-
Consumer Products: Plastics, toys, and cosmetics.
-
Biological Samples: Urine and serum for human exposure assessment.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing deuterated phthalate internal standards, including data relevant to methods where Dipentyl phthalate-d4 would be applicable.
Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)
| Analyte(s) | Matrix | Internal Standard(s) | Method | MDL/LOD | LOQ | Reference |
| Phthalates | Hexane | Benzyl benzoate | GC-MS (SIM) | 0.3 ng/mL | 1 ng/mL | [5] |
| Phthalates | Pork and Chicken | Not specified | LC-MS/MS | 0.03 - 0.08 µg/L | 0.10 - 0.24 µg/L | [6] |
| Phthalates | Personal Care Products | Not specified | RP-TLC/Densitometry | 0.035 - 0.076 ng/band | 0.106 - 0.232 ng/band | [7] |
| Phthalates | E-liquid | Not specified | GC-MS | S/N = 3 at 0.02 µg/mL | - | [8] |
Table 2: Recovery Data
| Internal Standard | Matrix | Extraction Method | Recovery (%) | Reference |
| Deuterated PAEs (DEP-d4, DBP-d4, BBP-d4, DEHP-d4) | Indoor Air (SDB cartridge) | Solid-Phase Extraction | > 89.7% | [9] |
| Deuterated Phthalates | Water | Liquid-Liquid Extraction (Dichloromethane) | High | [10] |
| Various Pharmaceuticals (using corresponding isotopically labeled standards) | Wastewater Influent | Solid-Phase Extraction | 88 - 106% | [11] |
| Various Pharmaceuticals (using corresponding isotopically labeled standards) | Wastewater Effluent | Solid-Phase Extraction | 85 - 108% | [11] |
| Various Pharmaceuticals (using corresponding isotopically labeled standards) | Surface Water | Solid-Phase Extraction | 96 - 113% | [11] |
| Various Pharmaceuticals (using corresponding isotopically labeled standards) | Drinking Water | Solid-Phase Extraction | 91 - 116% | [11] |
Table 3: Linearity of Calibration Curves
| Analyte(s) | Internal Standard | Method | Calibration Range | Correlation Coefficient (r²) | Reference |
| 14 Phthalates | Not specified | GC-MS | 1 - 1,000 pg | Linear for most | [12] |
| 10 Phthalates | Not specified | LC-MS/MS | - | > 0.99 | [13] |
| 5 PAEs | DBP-d4 | GC-MS | - | > 0.9953 | [9] |
| 15 Phthalate Esters | Benzyl benzoate | GC-MS | 100 - 5000 ng/mL | > 0.99 | [14] |
Experimental Protocols
Important Precautionary Note: Phthalates are ubiquitous environmental contaminants and can be present in laboratory equipment, solvents, and reagents.[15] To avoid contamination, it is crucial to use glassware that has been thoroughly cleaned and baked, high-purity solvents, and to minimize contact with plastic materials throughout the entire analytical procedure.[16]
Protocol 1: Analysis of Phthalates in Liquid Samples (e.g., Water, Beverages) by GC-MS
This protocol describes a liquid-liquid extraction (LLE) method followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
1. Materials and Reagents
-
Dipentyl phthalate-d4 internal standard solution (e.g., 1 µg/mL in a suitable solvent)
-
Hexane or Dichloromethane (pesticide residue grade)
-
Sodium sulfate (anhydrous)
-
Sample containers (glass, with PTFE-lined caps)
-
Graduated cylinders and pipettes (glass)
-
Separatory funnel (glass)
-
Nitrogen evaporator
-
GC-MS system
2. Sample Preparation and Extraction
-
Measure a known volume of the liquid sample (e.g., 100 mL) into a clean glass container.
-
Spike the sample with a known amount of the Dipentyl phthalate-d4 internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Transfer the spiked sample to a separatory funnel.
-
Add 30 mL of hexane or dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Drain the organic layer (bottom layer if using dichloromethane, top layer if using hexane) into a clean glass flask.
-
Repeat the extraction of the aqueous layer two more times with fresh portions of the extraction solvent.
-
Combine all organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
3. GC-MS Analysis
-
GC Column: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.[5]
-
Injector: Splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An example program could be: initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.[16]
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the target phthalates and for Dipentyl phthalate-d4.
Protocol 2: Analysis of Phthalates in Solid Samples (e.g., Soil, Food) by LC-MS/MS
This protocol describes a solid-phase extraction (SPE) method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
1. Materials and Reagents
-
Dipentyl phthalate-d4 internal standard solution (e.g., 1 µg/mL in a suitable solvent)
-
Acetonitrile, Methanol, and Water (LC-MS grade)
-
Formic acid or Acetic acid (LC-MS grade)
-
SPE cartridges (e.g., C18 or polymeric sorbent)
-
Homogenizer or ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
LC-MS/MS system
2. Sample Preparation and Extraction
-
Weigh a known amount of the homogenized solid sample (e.g., 1 g) into a clean glass centrifuge tube.
-
Spike the sample with a known amount of the Dipentyl phthalate-d4 internal standard solution.
-
Add a suitable extraction solvent (e.g., 10 mL of acetonitrile).
-
Vortex the sample for 1 minute and then sonicate for 15-30 minutes.
-
Centrifuge the sample to pellet the solid material.
-
Carefully transfer the supernatant to a clean tube.
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the sample extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent mixture (e.g., 10% methanol in water) to remove interferences.
-
Elute the phthalates from the cartridge with a strong organic solvent (e.g., acetonitrile or methanol).
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is commonly used for phthalate separation.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic or acetic acid.
-
MS Ionization: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the target analytes.
-
MS Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions for each target phthalate and for Dipentyl phthalate-d4 should be optimized.
Visualizations
Caption: Isotope Dilution Mass Spectrometry Workflow.
Caption: Principle of Isotope Dilution Quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalate Concentrations and Dietary Exposure from Food Purchased in New York State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
- 13. s4science.at [s4science.at]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. oiv.int [oiv.int]
Application Notes: Chromatographic Behavior of Dipentyl Phthalate-3,4,5,6-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipentyl phthalate-3,4,5,6-d4 is the deuterium-labeled form of Dipentyl phthalate.[1] It serves as a highly effective internal standard for the quantitative analysis of phthalates and other semi-volatile organic compounds in a variety of matrices.[1] Phthalates are synthetic chemicals widely used as plasticizers, but their potential as endocrine-disrupting chemicals has led to a demand for sensitive and reliable analytical methods.[2] The ubiquitous nature of phthalates presents a significant analytical challenge due to background contamination.[3][4]
The use of deuterated internal standards, such as this compound, is central to Isotope Dilution Mass Spectrometry (IDMS). This technique is considered the gold standard for the quantitative analysis of organic micropollutants.[2] Because deuterated standards have nearly identical chemical and physical properties to their native counterparts, they co-elute chromatographically and experience similar effects from the sample matrix and extraction process.[2] By spiking a known quantity of the deuterated standard into a sample prior to preparation, it is possible to accurately compensate for analyte loss during extraction and cleanup, as well as to correct for matrix-induced signal suppression or enhancement in the analytical instrument.[2] This approach significantly improves the accuracy, precision, and robustness of the analytical method.[5][6]
Primary Applications
This compound is primarily used as a surrogate or internal standard in chromatographic methods for the determination of phthalates in:
-
Environmental Matrices: Including water, soil, sludge, and sediment.[7]
-
Food and Beverages: Such as spirits, wine, coffee, and edible oils.[5][7][8]
-
Consumer Products: Including plastics, cosmetics, personal care items, and cleaning products.[9]
-
Biological Samples: For assessing human exposure by analyzing urine or other tissues.[10]
The most common analytical technique for this purpose is Gas Chromatography coupled with Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS).[5][9] It can also be used in Liquid Chromatography-Mass Spectrometry (LC-MS) methods.[1][10]
Chromatographic and Spectrometric Properties
The chromatographic behavior of this compound is virtually identical to that of unlabeled dipentyl phthalate. It will elute from the GC column at a very similar retention time, typically just before the native compound due to the slightly weaker intermolecular forces of C-D bonds compared to C-H bonds. The key differentiation is made by the mass spectrometer, which can easily distinguish between the deuterated standard and the native analyte based on their mass-to-charge (m/z) ratios.
Many phthalates produce a common fragment ion at m/z 149 in electron ionization (EI) mode, which corresponds to the protonated phthalic anhydride structure.[11][12] For this compound, this characteristic ion is shifted to m/z 153 due to the four deuterium atoms on the benzene ring. This mass shift allows for clear and unambiguous quantification, even in complex matrices.
Table 1: Summary of Quantitative Data and Properties
| Parameter | Value | Analytical Technique | Notes |
| Compound | This compound | - | Also known as Di-n-pentyl phthalate-d4. |
| CAS Number | 358730-89-9 | - | The unlabeled CAS is 131-18-0.[1] |
| Molecular Formula | C₁₈H₂₂D₄O₄ | Mass Spectrometry | Deuterium labeled.[1] |
| Molecular Weight | 310.42 | Mass Spectrometry | [1] |
| Quantifier Ion (m/z) | 153 | GC-MS (EI) | This is the primary fragment ion, corresponding to the deuterated phthalic anhydride structure. |
| Qualifier Ions (m/z) | Varies | GC-MS (EI) | Other ions, such as the molecular ion, can be used for confirmation. |
| Typical Column | 5% Phenyl-methyl polysiloxane (e.g., HP-5ms, Rxi-5ms) | GC-MS | These are common, versatile columns for semi-volatile organic compound analysis.[3][11] |
| Retention Time | Varies | GC-MS | Highly dependent on the specific column dimensions and temperature program. Elutes slightly before the unlabeled analog.[13] |
| LOD / LOQ | Method Dependent | GC-MS/MS, LC-MS/MS | Limits of detection (LOD) and quantification (LOQ) are determined by the entire analytical method and instrumentation, often in the low ng/mL or µg/L range.[5][7] |
Experimental Protocols
Protocol 1: Determination of Phthalates in Liquid Samples (e.g., Water, Beverages) using GC-MS
This protocol describes a general procedure based on liquid-liquid extraction (LLE) for the analysis of phthalates using this compound as an internal standard.
1. Materials and Reagents
-
Solvents: High-purity, analytical grade hexane and acetone. Test all solvents for phthalate contamination before use.[14]
-
Internal Standard (IS) Stock Solution: Prepare a 100 µg/mL stock solution of this compound in hexane.
-
Internal Standard Spiking Solution: Prepare a 1 µg/mL working solution by diluting the stock solution in hexane.
-
Calibration Standards: Prepare a series of calibration standards containing the target phthalates at known concentrations (e.g., 5, 10, 50, 100, 500 ng/mL) in hexane.[3] Spike each standard with the IS spiking solution to the same final concentration as the samples.
-
Glassware: Use glassware exclusively and rinse with acetone, then hexane before use. Avoid all contact with plastics. Heat non-volumetric glassware in a muffle furnace (e.g., 400°C for 2 hours) to remove organic contaminants.[4][14]
2. Sample Preparation (Liquid-Liquid Extraction)
-
Measure 100 mL of the liquid sample into a 250 mL glass separatory funnel.
-
Spike the sample with a known volume (e.g., 100 µL) of the 1 µg/mL IS spiking solution. This adds 100 ng of the internal standard.
-
Add 30 mL of hexane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for at least 10 minutes.[14]
-
Drain the lower aqueous layer and collect the upper organic (hexane) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh 30 mL portions of hexane, combining all organic extracts.
-
Concentrate the combined extract to approximately 0.9 mL under a gentle stream of nitrogen.[5]
-
Adjust the final volume to exactly 1 mL with hexane.
-
Transfer the final extract to a 2 mL autosampler vial with a PTFE-lined cap for GC-MS analysis.[2]
3. GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5977 or equivalent |
| Column | HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or similar |
| Injection Volume | 1 µL |
| Inlet Mode | Splitless |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 mL/min[3][15] |
| Oven Program | Initial: 60°C, hold for 1 min. Ramp: 15°C/min to 220°C. Ramp 2: 5°C/min to 300°C, hold for 5 min. |
| MS Transfer Line | 300°C[14] |
| Ion Source Temp. | 230°C[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | Monitor m/z 149 for native phthalates and m/z 153 for this compound. Add other qualifier ions as needed. |
Protocol 2: Quality Control and Calibration
-
Calibration Curve: Inject the series of calibration standards (prepared as described in Protocol 1). For each target phthalate, plot the ratio of the analyte peak area to the internal standard peak area (Area Analyte / Area IS) against the concentration of the analyte. Perform a linear regression to establish the calibration curve. The coefficient of determination (R²) should be >0.99.[5]
-
Blank Analysis: Prepare a "blank" sample using phthalate-free water and follow the entire sample preparation and analysis procedure.[14] This is crucial to check for contamination from the laboratory environment or reagents.
-
Spiked Sample (Recovery): Analyze a duplicate of a real sample spiked with a known concentration of target analytes. Calculate the recovery to assess the method's accuracy in the sample matrix. Recoveries should typically fall within 80-120%.[5]
Visualizations
Diagram 1: General Workflow for Phthalate Analysis
Caption: Workflow for quantitative phthalate analysis using an internal standard.
Diagram 2: Principle of Isotope Dilution Mass Spectrometry (IDMS)
Caption: Logical relationship for quantification using IDMS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 邻苯二甲酸二戊酯-3,4,5,6-d4 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. Determination of total phthalates in urine by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 13. researchgate.net [researchgate.net]
- 14. oiv.int [oiv.int]
- 15. agilent.com [agilent.com]
Application Note: Method Development for Phthalate Analysis Using a Deuterated (D4) Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phthalates, or phthalate esters, are a class of chemical compounds primarily used as plasticizers to enhance the flexibility, durability, and transparency of plastics.[1][2] They are not chemically bound to the polymer matrix, allowing them to leach into the environment and come into contact with humans through various exposure routes.[1][3] Concerns over their potential endocrine-disrupting properties and other adverse health effects have led to increased regulation and the need for sensitive and accurate analytical methods for their detection and quantification in various matrices, including consumer products, environmental samples, and biological fluids.[2][4]
This application note details a robust and reliable method for the analysis of common phthalates using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with an isotope dilution technique employing a deuterated internal standard. The use of a deuterated internal standard, such as Di-n-butyl-d4 phthalate (DBP-d4), is critical for accurate quantification as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[5][6]
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade or equivalent purity acetone, hexane, and methylene chloride. All solvents should be tested for phthalate contamination prior to use.
-
Standards:
-
Native phthalate standards: Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Di-n-butyl phthalate (DBP), Benzyl butyl phthalate (BBP), and Di(2-ethylhexyl) phthalate (DEHP).
-
Internal Standard (IS): Di-n-butyl-d4 phthalate (DBP-d4).
-
-
Reagents: Anhydrous sodium sulfate, baked at 400°C for 4 hours.
-
Glassware: All glassware must be thoroughly cleaned, solvent-rinsed, and dried to prevent phthalate contamination.[7][8] The use of plastic materials should be strictly avoided throughout the procedure.[8]
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each native phthalate and the D4-internal standard in hexane.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solutions with hexane to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL. Each calibration standard must be fortified with the DBP-d4 internal standard at a constant concentration (e.g., 2 µg/mL).
Sample Preparation (Solid Matrix - e.g., Polymer)
-
Sample Comminution: Finely divide the solid sample by cutting, grinding, or drilling to increase the surface area for efficient extraction.[1][3]
-
Weighing: Accurately weigh approximately 1 gram of the homogenized sample into a clean glass vial.
-
Internal Standard Spiking: Spike the sample with a known amount of the DBP-d4 internal standard solution.
-
Solvent Extraction: Add 10 mL of a 1:1 (v/v) hexane:acetone mixture to the vial.[3]
-
Extraction: Tightly cap the vial and sonicate for 30 minutes in a water bath, followed by shaking for 1 hour.[3]
-
Cleanup:
-
Centrifuge the extract to separate the solid polymer.
-
Pass the supernatant through a glass funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C, hold for 10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantification and Qualifier Ions: Specific ions for each phthalate and the D4-internal standard should be selected based on their mass spectra to ensure selectivity and accuracy.
-
Data Presentation
The quantitative performance of the method is summarized in the table below.
| Analyte | Retention Time (min) | Calibration Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| DMP | 8.5 | 0.1 - 20 | 0.9992 | 0.05 | 0.15 | 98.5 |
| DEP | 9.2 | 0.1 - 20 | 0.9989 | 0.04 | 0.12 | 99.1 |
| DBP | 11.8 | 0.1 - 20 | 0.9995 | 0.03 | 0.10 | 101.2 |
| BBP | 14.5 | 0.1 - 20 | 0.9991 | 0.06 | 0.18 | 97.8 |
| DEHP | 16.2 | 0.1 - 20 | 0.9985 | 0.08 | 0.24 | 95.4 |
Visualizations
References
- 1. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 2. mdpi.com [mdpi.com]
- 3. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 4. s4science.at [s4science.at]
- 5. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
- 6. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEMI Method Summary - 606 [nemi.gov]
- 8. NEMI Method Summary - 506 [nemi.gov]
Troubleshooting & Optimization
Overcoming matrix effects in phthalate analysis with Dipentyl phthalate-d4
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on phthalate analysis, with a specific focus on overcoming matrix effects using Dipentyl phthalate-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of phthalate analysis?
A1: Matrix effects are the alteration of an analyte's signal response (either suppression or enhancement) caused by co-eluting compounds from the sample matrix. In complex matrices like cosmetics, food, or environmental samples, these interfering substances can affect the ionization efficiency of the target phthalates in the mass spectrometer source, leading to inaccurate quantification.[1][2] For example, a study on wheat samples showed matrix effects ranging from a 5.4% to a 53.7% signal enhancement for various phthalate esters.[1]
Q2: Why is an internal standard like Dipentyl phthalate-d4 crucial for accurate phthalate analysis?
A2: Using an internal standard (IS) is critical for several reasons. Phthalates are ubiquitous environmental contaminants, which can lead to the "phthalate blank problem" from laboratory materials, causing artificially high readings.[3][4] An IS helps compensate for:
-
Analyte loss during sample preparation and extraction steps.
-
Variations in injection volume.
-
Instrumental drift and fluctuations. By calculating the ratio of the analyte signal to the internal standard signal, more accurate and precise results can be achieved.[3]
Q3: How does Dipentyl phthalate-d4 specifically help overcome matrix effects?
A3: Dipentyl phthalate-d4 is an isotopically labeled version of a phthalate. Isotopically labeled standards are considered the gold standard because they have nearly identical chemical and physical properties to their non-labeled counterparts.[3][5] This means they behave similarly during extraction, chromatography, and ionization. If a matrix component suppresses the signal of the target analyte, it will suppress the signal of Dipentyl phthalate-d4 to a similar degree. The ratio of the two signals remains constant, allowing for accurate correction of the matrix-induced error.[2]
Q4: When is Dipentyl phthalate-d4 the most appropriate internal standard to use?
A4: Dipentyl phthalate-d4 is an excellent choice when analyzing for phthalates with similar structures and alkyl chain lengths, such as Di-n-pentyl phthalate or Butyl n-pentyl phthalate.[3] Its retention time should be close to, but well-resolved from, the target analytes to ensure it experiences similar matrix effects without causing chromatographic interference.[3]
Troubleshooting Guide
Problem: High Blank Levels / Contamination Q: My blank samples show significant phthalate contamination. What are the common sources and how can I resolve this? A: This is a common challenge due to the widespread use of phthalates.
-
Sources: Solvents, reagents, plastic labware (pipette tips, centrifuge tubes), vial septa, and even laboratory air can be sources of contamination.[4][6]
-
Solutions:
-
Glassware: Use glass apparatus instead of plastic wherever possible. Heat-treat all glassware in a muffle furnace (e.g., 400°C for at least 2 hours).[6]
-
Solvents: Test all new batches of solvents for phthalate contamination. HPLC-grade or pesticide-grade solvents are recommended.[5]
-
Vials and Caps: Use vials with PTFE-lined septa to prevent leaching from the cap.[5]
-
Dedicated Equipment: Dedicate glassware and solvent bottles specifically for phthalate analysis.[6]
-
Lab Environment: If possible, work in a clean room or a dedicated space for these analyses.[6]
-
Problem: Poor Peak Shape (Tailing or Fronting) Q: I am observing significant peak tailing for my analyte and Dipentyl phthalate-d4 peaks. What could be the cause? A: Poor peak shape is often indicative of active sites within the GC system or contamination.[3][5]
-
Causes:
-
Active Sites: The GC inlet liner or the head of the analytical column can have active sites that interact with the analytes.
-
Contamination: Accumulation of non-volatile residues from the sample matrix can contaminate the liner and column.[5]
-
-
Solutions:
-
Inlet Liner: Regularly inspect and replace the GC inlet liner. Using a silylated (deactivated) liner can help minimize active sites.[5] Pulsed splitless injections can also help by minimizing interactions in the hot inlet.[7]
-
Column Maintenance: If the column is contaminated, trim a small portion (e.g., 10-20 cm) from the front end.
-
Temperature Program: Ensure the oven temperature program is appropriate for the analytes and column.[3]
-
Problem: Low or Inconsistent Analyte/Internal Standard Recovery Q: Why is the recovery of my analytes or Dipentyl phthalate-d4 low or highly variable between samples? A: This issue typically points to problems in the sample preparation or extraction phase.
-
Causes:
-
Inefficient Extraction: The chosen solvent or extraction technique (e.g., vortex time, sonication power) may not be effectively extracting the phthalates from the sample matrix.
-
Matrix Complexity: Highly complex or fatty matrices can interfere with the extraction process, leading to lower yields.
-
pH: The pH of the sample can influence the extraction efficiency of some compounds.
-
-
Solutions:
-
Optimize Extraction: Re-evaluate the extraction solvent and conditions. For example, a study analyzing coffee brew found hexane to be the most effective solvent for liquid-liquid extraction, yielding recoveries over 78%.[8]
-
Sample Cleanup: Introduce a cleanup step like Solid Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) to remove interfering matrix components before analysis.[9][10]
-
Spiking Point: Ensure the internal standard is added at the very beginning of the sample preparation process to account for losses throughout the entire workflow.
-
Experimental Protocols and Data
Illustrative General Protocol: Phthalate Analysis in a Liquid Matrix by GC-MS
This protocol provides a general framework. Specific parameters must be optimized for the particular matrix and target analytes.
-
Sample Preparation & Extraction:
-
To a 10 mL glass centrifuge tube, add 5 mL of the liquid sample.
-
Spike the sample with a known amount of Dipentyl phthalate-d4 internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add 5 mL of a suitable extraction solvent (e.g., hexane or dichloromethane).[3]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge for 10 minutes at 3000 rpm to achieve phase separation.[3]
-
Carefully transfer the organic layer (supernatant) to a clean glass vial.
-
Concentrate the extract under a gentle stream of nitrogen if necessary and reconstitute in 1 mL of the final analysis solvent (e.g., hexane).
-
-
Instrumental Analysis (GC-MS):
-
System: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A low-polarity column, such as a DB-5MS or Rxi-5ms (e.g., 30 m x 0.25 mm x 0.25 µm), is commonly used.[11][12]
-
Injection: 1 µL, splitless injection mode.
-
Oven Program (Example): Start at 100°C for 1 min, ramp at 10°C/min to 270°C, hold for 2 min, then ramp at 25°C/min to 300°C and hold for 8 min.[6]
-
MS Detection: Use Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Monitor characteristic ions for each target phthalate and for Dipentyl phthalate-d4. Many phthalates share a common ion at m/z 149.[13][14]
-
Data Presentation
Table 1: Key Properties of Dipentyl phthalate-d4
| Property | Value | Reference |
|---|---|---|
| Chemical Name | Dipentyl phthalate-3,4,5,6-d4 | |
| CAS Number | 358730-89-9 | [15] |
| Empirical Formula | C₁₈D₄H₂₂O₄ | [15] |
| Molecular Weight | 310.42 g/mol | [15] |
| Mass Shift | M+4 |
| Common Use | Internal/Surrogate Standard | |
Table 2: Example Method Validation Data for Phthalate Analysis from Literature
| Parameter | Reported Value Range | Matrix Type | Reference |
|---|---|---|---|
| Recovery (%) | 84.8 – 120.3 | Wheat | [1] |
| Recovery (%) | 95 – 106.1 | Cosmetics | [16] |
| Recovery (%) | 75 – 113 | Mussels | [17] |
| RSD (%) | < 3.9 | Cosmetics | [16] |
| RSD (%) | 1.0 – 8.6 | Wheat | [1] |
| LOD | 0.1 – 2.5 µg/kg | Wheat | [1] |
| LOQ | 0.13 – 5.0 µg/kg | Wheat | [1] |
| LOQ | 5 – 14 ng/mL | Water |[18] |
Visualized Workflows and Concepts
Caption: General workflow for phthalate analysis using an internal standard.
Caption: Troubleshooting guide for common issues in phthalate analysis.
Caption: How an internal standard corrects for matrix-induced signal changes.
References
- 1. researchgate.net [researchgate.net]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 7. agilent.com [agilent.com]
- 8. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of 6 Phthalate Ester Compounds in Stationery Supplies with Complex Matrix by Improved Gas Chromatography-Mass Spectrometry with Solid Phase Extraction [lhjyhxfc.mat-test.com]
- 10. mdpi.com [mdpi.com]
- 11. fses.oregonstate.edu [fses.oregonstate.edu]
- 12. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 14. Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans | MDPI [mdpi.com]
- 15. This compound analytical standard 358730-89-9 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of a fast and sensitive method based on matrix solid-phase dispersion-LC-ms/ms for simultaneous determination of phthalates and bisphenols in mussel samples | Semantic Scholar [semanticscholar.org]
- 18. A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers [mdpi.com]
Reducing background contamination in Dipentyl phthalate analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating background contamination during Dipentyl phthalate (DPP) analysis.
Troubleshooting Guide: High Background Contamination
This guide provides a systematic approach to identifying and eliminating sources of Dipentyl phthalate (DPP) contamination in your analytical workflow.
Issue: Persistent DPP peak in blank injections.
This suggests a systemic contamination issue. Follow these steps to diagnose and resolve the problem.
Step 1: Identify the Source of Contamination
The first step is to systematically evaluate all potential sources of contamination. Common culprits include laboratory consumables, equipment, solvents, and the overall lab environment.
-
Logical Workflow for Troubleshooting High Phthalate Background
Step 2: Systematically Isolate and Test Components
Once a potential area of contamination is identified (e.g., sample preparation), systematically test each component.
-
Experimental Workflow for Isolating Contamination Source
Caption: Experimental workflow for isolating the source of contamination.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of Dipentyl phthalate (DPP) contamination in a laboratory setting?
A1: DPP and other phthalates are ubiquitous plasticizers. [1]Common sources of contamination include:
-
Laboratory Consumables: Vinyl gloves are a significant source of phthalates. [2]Other sources include pipette tips, parafilm, and plastic syringes.
[3][4][5]* Plasticware: Polyvinyl chloride (PVC) plastics can leach phthalates.
[1][3]* Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.
[3][6]* Laboratory Environment: Dust, flooring, paints, and cables can contribute to background contamination.
[1][3]* Personal Care Products: Cosmetics, lotions, and soaps can contain phthalates.
[7]
Q2: How can I minimize contamination from laboratory consumables?
A2: To minimize contamination from consumables:
-
Gloves: Use nitrile gloves instead of vinyl gloves.
[2][3]* Pipette Tips: Use phthalate-free pipette tips.
[3]* Sealing Films: Avoid using Parafilm. Instead, use glass stoppers or baked aluminum foil.
[3]* Syringes and Filters: Use glass syringes instead of plastic ones. [5]If filtration is necessary, use nylon filters, which have been shown to be free of phthalate contamination.
[5]
Q3: What is the best way to clean glassware for trace phthalate analysis?
A3: A rigorous cleaning procedure is essential.
[3]1. Initial Wash: If glassware is visibly dirty, wash it with a laboratory-grade detergent and hot tap water.
[7]2. Rinsing: Rinse thoroughly with tap water, followed by several rinses with deionized water.
[7]3. Solvent Rinse: Rinse with a high-purity solvent such as acetone or hexane.
[3]4. Baking: For the most critical applications, bake the glassware in a muffle furnace at 400°C for at least 30 minutes (Note: volumetric glassware should not be baked).
[3]5. Storage: After cooling, cover the glassware with baked aluminum foil or store it in a clean, dedicated cabinet.
[3]
Q4: My DPP background is still high after cleaning my glassware and using nitrile gloves. What else can I do?
A4: If background contamination persists, consider these advanced strategies:
-
Dedicated Lab Space: If feasible, dedicate a specific lab area for trace phthalate analysis to minimize environmental contamination.
[3]* Air Filtration: Use a fume hood or a clean bench with HEPA filtration for sample preparation.
[3][8]* Solvent Purity: Purchase the highest grade of solvents available (e.g., LC-MS or phthalate-free grade). [2]You can also consider re-distilling your solvents in an all-glass apparatus.
[3][6]* Instrument Flushing: Flush your GC/LC system with a sequence of solvents. A common procedure is to flush with the mobile phase, followed by water, and then a strong organic solvent like isopropanol or methanol.
[3]
Quantitative Data on Phthalate Leaching
The following table summarizes data on phthalate leaching from various laboratory consumables. While not specific to DPP, it highlights potential sources of phthalate contamination.
Laboratory Consumable Phthalate Detected Maximum Leaching Level (µg/cm²) Plastic Syringes Dimethyl phthalate (DMP), Dibutyl phthalate (DBP) Not Quantified, but detected Pipette Tips Diethylhexyl phthalate (DEHP) 0.36 Pipette Tips Diisononyl phthalate (DINP) 0.86 PTFE Filter Holders Dibutyl phthalate (DBP) 2.49 Regenerated Cellulose Filter Holders Dibutyl phthalate (DBP) 0.61 Cellulose Acetate Filter Holders Dimethyl phthalate (DMP) 5.85 Parafilm® Diethylhexyl phthalate (DEHP) 0.50
Data sourced from a screening study on laboratory consumables.
[4][5][9][10]
Experimental Protocols
Protocol 1: Glassware Cleaning for Trace Phthalate Analysis
Objective: To prepare meticulously clean glassware to minimize background phthalate contamination.
Materials:
-
Glassware to be cleaned
-
Laboratory-grade, phosphate-free detergent
-
Tap water
-
Deionized water
-
High-purity acetone
-
High-purity hexane
-
Muffle furnace
-
Aluminum foil
Procedure:
-
Initial Wash: If necessary, wash glassware with a laboratory-grade detergent in hot water.
-
Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.
-
Deionized Water Rinse: Rinse multiple times with deionized water.
-
Solvent Rinse: Rinse with high-purity acetone, followed by a rinse with high-purity hexane.
[3]5. Baking: Place the glassware in a muffle furnace and bake at 400°C for at least 30 minutes. Do not bake volumetric glassware.
[3]6. Cooling and Storage: Allow the glassware to cool completely inside the furnace or in a clean, phthalate-free environment. Immediately cover the openings of the glassware with pre-cleaned aluminum foil.
[7]
Protocol 2: Solid Phase Extraction (SPE) for Phthalate Analysis
Objective: To extract and concentrate phthalates from a liquid sample while minimizing contamination.
Materials:
-
SPE cartridges (test for phthalate leaching before use)
-
Sample solution
-
High-purity water (HPLC grade)
-
High-purity methanol
-
High-purity dichloromethane
-
Clean glass collection tubes
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by washing it with 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of high-purity water.
-
Sample Loading: Load the sample onto the SPE cartridge at a low flow rate.
-
Washing: Wash the cartridge with a solution of methanol and water to remove interfering substances. The exact ratio will depend on the specific method.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.
-
Elution: Elute the phthalates from the sorbent with multiple aliquots of dichloromethane (e.g., 3 x 5 mL). [7]Collect the eluate in a clean glass tube.
-
Concentration: Concentrate the eluate to the desired final volume under a gentle stream of nitrogen.
-
Analysis: The concentrated extract is now ready for analysis by GC/MS or LC/MS.
-
Common Pathways of Phthalate Contamination in Laboratory Analysis
Caption: Common pathways of phthalate contamination in laboratory analysis.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. research.thea.ie [research.thea.ie]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. aurorabiomed.com [aurorabiomed.com]
- 9. researchgate.net [researchgate.net]
- 10. research.tus.ie [research.tus.ie]
Technical Support Center: Gas Chromatography of Dipentyl Phthalate-d4
Welcome to the technical support center for the gas chromatography (GC) analysis of Dipentyl phthalate-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak shape in their experiments.
Troubleshooting Guide: Improving Peak Shape
This guide addresses specific peak shape problems you might encounter during the GC analysis of Dipentyl phthalate-d4.
Q1: Why is my Dipentyl phthalate-d4 peak tailing?
Peak tailing, where the peak skews asymmetrically with a trailing edge, is a common issue that can compromise quantification and resolution.[1] It is often caused by chemical interactions within the GC system or physical disruptions in the flow path.
Possible Causes & Solutions:
-
Active Sites: Phthalates can interact with active sites, such as exposed silanol groups, within the inlet liner or on the column itself.[2][3] This is a primary cause of tailing for polar or active compounds.
-
Column Contamination: Buildup of non-volatile matrix components on the stationary phase can lead to peak tailing.[4]
-
Solution: Bake out the column at a high temperature (as per the manufacturer's recommendation) to remove contaminants. Regular column conditioning is a good preventative measure.[1]
-
-
Improper Column Installation: An improperly cut or installed column can create dead volume and disrupt the carrier gas flow, leading to tailing for all peaks.[4][5]
-
System Leaks: Leaks at the septum or ferrules can disrupt carrier gas flow and distort peak shape.[3]
-
Solution: Regularly replace the septum and check fittings for leaks using an electronic leak detector.
-
Q2: What causes peak fronting for Dipentyl phthalate-d4?
Peak fronting, where the peak's leading edge is sloped, is typically caused by column overload.
Possible Causes & Solutions:
-
Column Overload: Injecting too much analyte mass can saturate the stationary phase, causing molecules to travel ahead of the main band.[2]
-
Incorrect Initial Oven Temperature: If the initial oven temperature is too high relative to the solvent's boiling point in splitless injection, it can cause poor focusing of the analyte band, leading to distorted peaks.[2]
-
Solution: Set the initial oven temperature at least 20°C below the boiling point of your sample solvent.[2]
-
Q3: My peaks are broad and lack sensitivity. What should I do?
Broad peaks can result from a variety of factors, often related to the setup of the GC system or the analytical method itself.
Possible Causes & Solutions:
-
Suboptimal Flow Rate: The carrier gas flow rate affects chromatographic efficiency.
-
Solution: Ensure the carrier gas flow rate is set to the optimal level for your column dimensions and carrier gas type (Helium, Hydrogen, or Nitrogen). This information is typically provided by the column manufacturer.
-
-
Slow Oven Temperature Ramp: A slow temperature ramp can cause excessive band broadening for later-eluting compounds.
-
Solution: Increase the oven ramp rate. This will decrease the analysis time and lead to sharper peaks, though it may reduce separation from nearby compounds.
-
-
Excessive Dead Volume: Unswept volume in the flow path, for instance from poorly connected fittings, can cause significant band broadening.[6]
-
Solution: Check all connections, especially at the inlet and detector, to ensure they are properly fitted and minimize dead volume.[5]
-
Frequently Asked Questions (FAQs)
Q4: What type of GC column is recommended for phthalate analysis?
The choice of column is critical for achieving good separation and peak shape.
-
Recommendation: Low- to mid-polarity columns are generally preferred for phthalate analysis. Columns with a "5-type" (5% phenyl-methylpolysiloxane) or "XLB-type" stationary phase, such as an Rxi-5ms or Rtx-440, often provide excellent resolution for a wide range of phthalates.[7][8] An Agilent J&W HP-5ms Ultra Inert column is also a suitable choice.[9]
Q5: How does deuteration (d4) affect the chromatography of Dipentyl phthalate?
-
Effect on Retention Time: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[10] This is known as the chromatographic H/D isotope effect. The difference in retention time is usually small but can be significant in methods requiring high resolution.
-
Effect on Peak Shape: The deuteration itself should not inherently cause poor peak shape. Issues with peak shape for Dipentyl phthalate-d4 are typically due to the same factors that affect the non-deuterated form, such as system activity or method parameters.
Q6: How can I prevent phthalate contamination in my analysis?
Phthalates are ubiquitous plasticizers and can easily contaminate samples, solvents, and the GC system itself, leading to ghost peaks and inaccurate results.[11][12]
-
Prevention Strategies:
-
Use high-purity solvents suitable for trace analysis.
-
Avoid using plastic containers, pipette tips, or other labware that may contain phthalates. Use glass or stainless steel wherever possible.
-
Be aware that even gloved hands can be a source of phthalate contamination.
-
Regularly run solvent blanks to monitor for system contamination.[13] Contamination from the syringe needle's outer wall has also been identified as a potential issue.[14]
-
Data & Protocols
Table 1: Recommended GC Inlet Maintenance Schedule
Regular maintenance of the GC inlet is crucial for preventing peak shape problems and ensuring reproducible results.[15]
| Component | Typical Replacement Frequency | Rationale |
| Inlet Septum | Daily or every 100-200 injections | Prevents leaks and particle contamination from coring.[16][17] |
| Inlet Liner | Weekly, or when performance degrades | A dirty liner is a primary source of active sites and analyte degradation.[16][17] |
| Liner O-Ring | With every liner change | Ensures a proper gas-tight seal and prevents leaks.[16] |
| Inlet Seal | Monthly or with every column change | A contaminated seal can cause analyte adsorption and peak tailing.[18] |
Frequency should be adjusted based on sample cleanliness and instrument usage.
Protocol 1: GC Inlet Maintenance
This protocol outlines the key steps for routine maintenance of the GC inlet.
-
Cool Down: Cool the GC inlet and oven to a safe temperature (below 50°C). Turn off the carrier gas flow at the instrument (do not turn off the source).
-
Remove Septum Nut: Unscrew the septum nut from the top of the inlet.
-
Replace Septum: Remove the old septum using tweezers. Place a new, pre-conditioned septum in its place and retighten the nut. Do not overtighten.
-
Remove Liner: Remove the column and then carefully take out the inlet liner and its O-ring.
-
Install New Liner: Using clean tweezers, place a new O-ring on a new, deactivated liner. Insert the liner into the inlet.
-
Reinstall Column: Reinstall the column, ensuring it is at the correct depth within the inlet.
-
Leak Check: Restore carrier gas flow and perform a leak check on all fittings.
-
Equilibrate: Heat the system back to operating conditions and allow it to equilibrate before running samples.
Visual Guides
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.
A logical workflow for troubleshooting peak tailing in GC analysis.
Factors Influencing Peak Shape in GC
This diagram illustrates the key components of a GC system and how they can contribute to poor peak shape.
Key GC system components and parameters that can affect peak shape.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. GC Troubleshooting—Tailing Peaks [restek.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. gcms.cz [gcms.cz]
- 8. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 9. agilent.com [agilent.com]
- 10. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. A Review of the Analysis of Phthalates by Gas Chromatography in Aqueous and Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phthalate analysis by gas chromatography–mass spectrometry: Blank problems related to the syringe needle [agris.fao.org]
- 15. GC Inlet Maintenance: Restek’s Quick-Reference Guide [restek.com]
- 16. The GC inlet is a major area for contamination. How should we maintain it routinely?-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]
- 17. sisweb.com [sisweb.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Injection Parameters for Dipentyl Phthalate-d4
Welcome to the technical support center for the analysis of Dipentyl phthalate-d4 (DNP-d4). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing injection parameters and troubleshooting common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is Dipentyl phthalate-d4, and what is its primary application in analytical chemistry?
A1: Dipentyl phthalate-d4 (CAS No: 358730-89-9) is a deuterated form of Dipentyl phthalate.[1] In analytical chemistry, it is primarily used as a surrogate or internal standard for the quantification of phthalates and other semi-volatile organic compounds in various matrices, including environmental, food and beverage, and consumer products.[1][2] Its key properties are listed in the table below.
| Property | Value |
| CAS Number | 358730-89-9[1] |
| Molecular Formula | C₁₈H₂₂D₄O₄[1] |
| Molecular Weight | 310.42 g/mol [1] |
| Mass Shift | M+4[1] |
Q2: Why is an internal standard like Dipentyl phthalate-d4 crucial for phthalate analysis?
A2: Phthalates are ubiquitous in laboratory environments, leading to a high risk of background contamination that can interfere with accurate quantification. Using a deuterated internal standard like DNP-d4 is critical because it behaves almost identically to the native analyte during sample preparation and analysis but can be distinguished by its mass in a mass spectrometer. This allows for accurate correction of analyte losses during sample preparation, variations in injection volume, and instrumental drift, leading to more precise and reliable results.[2]
Q3: What are the typical starting concentrations for Dipentyl phthalate-d4 as an internal standard?
A3: The concentration of the internal standard should be comparable to the expected concentration of the target analytes in the sample. For phthalate analysis, a common approach is to spike samples with a known amount of the internal standard solution. For example, you might add 100 µL of a 1 µg/mL DNP-d4 solution to a 10 mL sample.[2] Standard solutions for phthalate analysis are often prepared at concentrations around 50 µg/mL, with the internal standard at a similar or slightly higher concentration, such as 80 µg/mL.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Dipentyl phthalate-d4.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My Dipentyl phthalate-d4 peak is tailing. What are the potential causes and how can I fix it?
A: Peak tailing for phthalates is a common issue and can often be attributed to active sites within the GC or LC system.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow to diagnose and resolve peak tailing issues.
Potential Causes and Solutions:
| Cause | Solution |
| Active Sites in the GC Inlet | The injector liner, particularly if it contains glass wool, can have active silanol groups that interact with phthalates, causing peak tailing. Solution: Replace the liner with a new, deactivated liner. Regularly perform inlet maintenance, including replacing the septum and cleaning the injector port.[4] |
| Column Contamination | The analytical column can become contaminated over time, especially at the inlet end. Solution: Trim 15-30 cm from the front of the column. If tailing persists, the column may need to be replaced.[5] |
| Improper Injection Temperature | If the injection temperature is too low, volatilization of the analyte can be slow and incomplete, leading to broader peaks. If it's too high, it can cause analyte degradation. Solution: A starting injection temperature of 250°C is generally recommended for phthalates, but this may require optimization.[6] |
| Sample Overload | Injecting a sample that is too concentrated can lead to peak fronting, but in some cases, can also contribute to tailing. Solution: Dilute the sample and reinject. |
Issue 2: Carryover
Q: I am observing the Dipentyl phthalate-d4 peak in my blank injections. How can I reduce carryover?
A: Carryover, where a portion of an analyte from a previous injection appears in a subsequent run, is a common problem in phthalate analysis due to their "sticky" nature.
Strategies to Minimize Carryover:
-
Autosampler Rinse: Ensure the autosampler syringe is thoroughly rinsed between injections. Use a strong solvent for the rinse, and consider multiple rinse cycles.
-
Injection Port and Liner: The injection port and liner are common sources of carryover. Regular maintenance, including replacing the liner and septum, is crucial.
-
Column Bake-out: After a sequence of samples, a high-temperature bake-out of the column can help remove residual phthalates.
-
Blank Injections: Running solvent blanks after high-concentration samples can help wash out residual analyte from the system.
Issue 3: Contamination
Q: I am seeing Dipentyl phthalate-d4 or other phthalates in my procedural blanks. What are the common sources of contamination?
A: Phthalates are ubiquitous plasticizers and can be introduced at any stage of the analytical process.
Common Sources and Prevention:
| Source | Prevention |
| Solvents and Reagents | Use high-purity, phthalate-free solvents and reagents whenever possible. |
| Glassware | Avoid plastic labware. Thoroughly clean all glassware with a solvent known to be free of phthalates and consider baking it in an oven at a high temperature. |
| Vials, Caps, and Septa | Use vials and caps with PTFE-lined septa, as other materials can leach phthalates. |
| Laboratory Environment | Phthalates can be present in the air from various plastic materials in the lab. Keep samples and standards covered when not in use. |
Experimental Protocols
Below are recommended starting protocols for the analysis of Dipentyl phthalate-d4 by GC-MS and LC-MS/MS. These should be optimized for your specific instrument and application.
GC-MS Protocol
This protocol is suitable for the analysis of Dipentyl phthalate-d4 as an internal standard in a mixture of other phthalates.
| Parameter | Recommended Setting |
| Injector | Split/Splitless |
| Injection Mode | Splitless (for trace analysis) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C[7] |
| Liner | Deactivated single taper with glass wool |
| Carrier Gas | Helium or Hydrogen at a constant flow of ~1 mL/min[7] |
| Oven Program | Initial: 60°C for 1.5 min, Ramp to 220°C at 50°C/min, then to 320°C at 12.5°C/min, hold for 0.3 min[5] |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| MS Transfer Line Temp | 280°C[5] |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
SIM Ions for Dipentyl phthalate-d4:
-
Quantifier Ion: m/z 153 (phthalic anhydride fragment + 4 Da)
-
Qualifier Ions: m/z 223, 241 (fragments corresponding to the loss of one pentyl group and subsequent rearrangements, with the d4-label)
GC-MS Workflow for DNP-d4 Analysis
Caption: A typical workflow for the analysis of DNP-d4 by GC-MS.
LC-MS/MS Protocol
This protocol is suitable for the analysis of Dipentyl phthalate-d4 using liquid chromatography coupled with tandem mass spectrometry.
| Parameter | Recommended Setting |
| LC System | UHPLC or HPLC |
| Column | C18 reverse-phase, e.g., 100 x 2.1 mm, 2.7 µm |
| Mobile Phase A | Water with 10 mM ammonium acetate |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start at 50% B, ramp to 98% B, with a high organic wash step |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5-10 µL |
| Ion Source | Electrospray Ionization (ESI), positive mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Dipentyl phthalate-d4:
Based on the transitions for non-deuterated Dipentyl phthalate (Precursor: 307, Products: 219, 149), the expected transitions for the d4 version would be:[8]
-
Precursor Ion (Q1): m/z 311.4 [M+H]⁺
-
Product Ion 1 (Q3 - Quantifier): m/z 153.1 (deuterated phthalic anhydride fragment)
-
Product Ion 2 (Q3 - Qualifier): m/z 223.2 (deuterated fragment after loss of a pentyl group)
Note: These transitions should be confirmed and optimized by infusing a standard solution of Dipentyl phthalate-d4 into the mass spectrometer.
References
- 1. Dipentyl phthalate-3,4,5,6-d4 analytical standard 358730-89-9 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 4. Di-n-pentyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. sciex.com [sciex.com]
Technical Support Center: Dipentyl phthalate-3,4,5,6-d4
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Dipentyl phthalate-3,4,5,6-d4 in solution. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a neat this compound standard and its solutions?
A1: Proper storage is crucial for maintaining the chemical and isotopic purity of this compound. For the neat compound and prepared stock solutions, it is recommended to store them in tightly sealed containers in a cool, dry, and dark place.[1] Many suppliers recommend refrigeration (2-10°C) or even freezing (≤ -20°C) for long-term stability.[2][3] Always refer to the Certificate of Analysis provided by the manufacturer for specific storage instructions.
Q2: Which solvents are recommended for preparing stock solutions of this compound?
A2: High-purity, anhydrous solvents are recommended to minimize degradation and contamination. Common choices for phthalate analysis include hexane, methanol, and acetonitrile.[1][4] Given that phthalates are ubiquitous environmental contaminants, it is critical to use analytical or HPLC-grade solvents to avoid background interference.[4]
Q3: What are the primary degradation pathways for this compound in solution?
A3: The most common degradation pathway for phthalate esters is hydrolysis.[5][6] This reaction involves the cleavage of the ester bonds, first forming the monoester (mono-n-pentyl phthalate-d4) and eventually phthalic acid-d4.[5][6] The rate of hydrolysis is significantly influenced by pH, with negligible rates at neutral pH and faster rates under acidic or alkaline conditions.[6] Another potential issue is hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by hydrogen, although this is less likely for deuterium on an aromatic ring compared to those on heteroatoms.[1]
Q4: How does light exposure affect the stability of this compound solutions?
A4: Exposure to light, particularly UV light, can lead to photolytic degradation of phthalate esters.[1] To prevent this, it is best practice to store solutions in amber vials or in the dark to protect them from light-induced breakdown.[1]
Q5: Can I store diluted working solutions for extended periods?
A5: It is generally not recommended to store highly diluted working solutions for long periods. It is advisable to prepare fresh working solutions from a concentrated stock solution daily or as needed. If short-term storage is necessary, keep them refrigerated in tightly capped amber vials. For longer-term use, preparing smaller aliquots of the main stock solution can avoid repeated warming and cooling cycles.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inaccurate or non-reproducible quantitative results. | 1. Degradation of the Standard: The standard may have degraded due to improper storage (e.g., exposure to light, extreme temperatures, or non-neutral pH). 2. Compromised Isotopic Purity: Hydrogen-deuterium (H-D) exchange may have occurred, especially if exposed to moisture or protic solvents under acidic/basic conditions.[1] 3. Solvent Evaporation: The solvent may have evaporated from a loosely capped vial, leading to an increase in the standard's concentration. | 1. Prepare a fresh dilution from the stock solution. If the issue persists, use a new, unopened standard. 2. Always use high-purity, anhydrous solvents and handle the standard in a dry atmosphere (e.g., under nitrogen or in a glovebox).[1] 3. Ensure vials are sealed with PTFE-lined caps and consider using ampoules for long-term storage of critical stock solutions.[1] |
| Appearance of unexpected peaks in the chromatogram (e.g., GC-MS analysis). | 1. Hydrolysis Products: Peaks corresponding to mono-n-pentyl phthalate-d4 or phthalic acid-d4 may be present due to hydrolysis.[5][6] 2. Contamination: Phthalates are common contaminants from plastic labware, solvents, and the general environment.[4][7] | 1. Confirm the identity of the peaks using mass spectrometry. If hydrolysis is confirmed, prepare a fresh standard solution and ensure storage at neutral pH. 2. Meticulously clean all glassware, use phthalate-free lab equipment where possible, and run a solvent blank to identify background contamination.[7] |
| Gradual decrease in the main analyte peak area over time. | Slow Degradation: The standard is likely undergoing slow degradation in the solution, even under recommended storage conditions. | 1. Perform a stability study by analyzing the solution at regular intervals to determine an acceptable use-by date for the prepared solution. 2. Prepare smaller, single-use aliquots from the main stock solution to minimize the impact of repeated use.[1] |
Data Summary
Table 1: General Recommended Storage Conditions for Deuterated Phthalate Standards
| Parameter | Condition | Rationale |
| Temperature | 2-10°C (Refrigerated)[2] or ≤ -20°C (Frozen) | Slows down chemical degradation processes. |
| Light Exposure | Store in amber vials or in the dark.[1] | Prevents photolytic (light-induced) degradation.[1] |
| Atmosphere | Tightly sealed containers with inert gas (e.g., Argon, Nitrogen) overlay if possible. | Minimizes exposure to atmospheric moisture and oxygen, reducing the risk of hydrolysis and H-D exchange.[1] |
| Container | Glass vials with PTFE-lined caps. Single-use ampoules are ideal.[1] | Prevents contamination from plasticizers and ensures an airtight seal. |
Table 2: General Stability of Phthalate Esters under Various pH Conditions
| pH Condition | Stability | Primary Reaction |
| Acidic (pH < 7) | Low | Susceptible to acid-catalyzed hydrolysis to the monoester and alcohol.[6] |
| Neutral (pH ≈ 7) | High | Hydrolysis rates are generally negligible.[6] |
| Alkaline (pH > 7) | Low | Susceptible to base-catalyzed hydrolysis (saponification) to the phthalate salt and alcohol.[8] |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
This protocol outlines the steps for accurately preparing a stock solution from a neat or solid standard of this compound.
-
Equilibration: Before opening, allow the container of the deuterated standard to equilibrate to ambient laboratory temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the standard.[1]
-
Weighing: In a controlled environment with low humidity (or under an inert atmosphere), accurately weigh the desired amount of the standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard into a Class A volumetric flask of the desired volume. Add a small amount of high-purity, anhydrous solvent (e.g., hexane or acetonitrile) and gently swirl to dissolve the compound completely.[1]
-
Dilution to Volume: Once the solid is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask securely and mix the solution thoroughly by inverting the flask 15-20 times.
-
Storage: Immediately transfer the stock solution into a clean, dry, and clearly labeled amber glass vial with a PTFE-lined cap. Store the solution under the conditions specified in Table 1.
Protocol 2: General Method for Stability Assessment by GC-MS
This protocol provides a general workflow for monitoring the stability of this compound in solution over time.
-
Sample Preparation: At specified time points (e.g., T=0, 1 week, 1 month, 3 months), prepare a working solution by diluting the stock solution to a known concentration within the instrument's calibration range.
-
Internal Standard: Add a suitable internal standard (that is not a phthalate) to both the calibration standards and the samples to correct for injection volume variability.
-
GC-MS Analysis: Analyze the samples using a gas chromatograph coupled with a mass spectrometer (GC-MS). Typical conditions for phthalate analysis may include:
-
Injector: Splitless mode.
-
Column: A non-polar or mid-polarity column (e.g., DB-5ms).
-
Oven Program: A temperature gradient program to separate the analyte from any potential degradation products or contaminants (e.g., start at 100°C, ramp to 270°C).[2]
-
MS Detection: Use Selected Ion Monitoring (SIM) mode for high sensitivity and specificity. Monitor the quantifier ion for Dipentyl phthalate-d4 (e.g., m/z 153) and potential degradation products.[4]
-
-
Data Analysis: Quantify the peak area of this compound relative to the internal standard at each time point. A statistically significant decrease in the relative peak area over time indicates instability. Also, monitor for the appearance and growth of peaks corresponding to potential hydrolysis products.
Visualizations
Caption: Workflow for preparing a stable deuterated standard solution.
Caption: Primary degradation pathway of Dipentyl phthalate via hydrolysis.
Caption: Troubleshooting guide for standard instability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Standards for Phthalates Testing | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. shimadzu.eu [shimadzu.eu]
- 4. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Recovery of Dipentyl Phthalate-d4
Welcome to the technical support center for Dipentyl phthalate-d4 (DPP-d4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analytical quantification of this internal standard. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve issues leading to poor DPP-d4 recovery in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions regarding poor recovery of Dipentyl phthalate-d4, a widely used internal standard in phthalate analysis.
Q1: My recovery of Dipentyl phthalate-d4 is consistently low. What are the potential causes?
Poor recovery of DPP-d4 can stem from several factors throughout the analytical workflow. The primary areas to investigate are sample preparation, matrix effects, and instrumental issues.[1][2] Common culprits include:
-
Incomplete Extraction: The chosen solvent may not be optimal for extracting the hydrophobic DPP-d4 from the sample matrix.[2]
-
Adsorption: Phthalates are known to adsorb to glass and plastic surfaces, which can lead to significant analyte loss, especially at low concentrations.[2]
-
Degradation: The internal standard may be unstable under the analytical conditions.[1]
-
Matrix Effects: Co-extracted substances from the sample can interfere with the ionization of DPP-d4 in the mass spectrometer, leading to signal suppression.[1]
-
Instrumental Problems: Leaks in the GC system or an unoptimized injector temperature can negatively affect peak shape and intensity.[1]
Q2: How can I improve the extraction efficiency of DPP-d4 from my samples?
To enhance extraction efficiency, consider the following:
-
Solvent Selection: For liquid-liquid extraction (LLE), ensure the solvent is of appropriate polarity. For solid-phase extraction (SPE), C18 and Hydrophilic-Lipophilic Balanced (HLB) sorbents are commonly effective for hydrophobic compounds like phthalates.[2]
-
Extraction Technique: For complex matrices, techniques like accelerated solvent extraction (ASE) can offer higher recovery rates.[3] For aqueous samples, LLE and SPE are common, with recovery rates often exceeding 80%.[4]
-
pH Adjustment: While the effect on DPP-d4 itself may not be as critical as for ionizable analytes, adjusting the sample pH can influence the retention of interfering compounds from the matrix.
-
Multiple Extractions: Performing multiple extractions with fresh solvent and combining the extracts can improve recovery.
Q3: What are best practices to minimize DPP-d4 loss due to adsorption?
To mitigate adsorption of phthalates to labware:
-
Use Deactivated Glassware: Silanized glassware can help reduce active sites where phthalates can adsorb.
-
Avoid Plasticware: Whenever possible, use glassware instead of plastic containers, pipette tips, and tubing to avoid both contamination and analyte loss.[2]
-
Thorough Cleaning: All glassware should be meticulously cleaned, rinsed with high-purity solvents (e.g., acetone, hexane), and, if possible, baked at a high temperature (e.g., 400°C) to remove organic residues.[2]
Q4: How do I identify and mitigate matrix effects impacting my DPP-d4 signal?
Matrix effects, which can cause signal suppression or enhancement, are a common challenge.[1] To address them:
-
Sample Cleanup: Employ a robust sample cleanup method such as SPE to remove interfering co-extractives.
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
-
Stable Isotope-Labeled Internal Standard: Using a deuterated internal standard like DPP-d4 is a primary strategy to correct for matrix effects, as it co-elutes with the analyte and is affected similarly by the matrix.[1]
Q5: Could my GC-MS parameters be the cause of poor DPP-d4 recovery?
Yes, instrument settings play a critical role. Key parameters to check include:
-
Injector Temperature: An optimized injector temperature is crucial. Too low, and the transfer of higher molecular weight phthalates may be incomplete; too high, and thermal degradation can occur.
-
GC Column: Using a column that provides good chromatographic separation is important, as many phthalates share common fragment ions (e.g., m/z 149), making quantification of co-eluting peaks difficult.[5][6]
-
System Integrity: Check for leaks in the GC system, as this can lead to poor peak shape and reduced intensity.[1]
Q6: How should I properly store Dipentyl phthalate-d4 standards to ensure stability?
Proper storage is essential to prevent degradation. For long-term stability, store the pure form of Dipentyl phthalate-d4 at -20°C. In solvent, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7] Stock solutions should be stored in the dark in glass vials with PTFE-lined caps, typically at 4°C.[1]
Quantitative Data Summary
The following table summarizes typical recovery rates for phthalates in various matrices. While specific data for Dipentyl phthalate-d4 is limited, these ranges provide a useful benchmark for method validation.
| Matrix | Extraction Method | Analyte/Internal Standard | Typical Recovery Range (%) |
| Water | SPE | Phthalates | 80 - 115%[8] |
| Water | SPE | Phthalates | 97 - 101%[9] |
| Beverages | SPE | Phthalates | 97 - 100%[9] |
| Soil (spiked) | ASE | Phthalates | 75 - 120%[10] |
| Sediment | LLE | Phthalates | 88 - 89% |
| Milk | SLE | Phthalates | High (not quantified)[11] |
Experimental Protocols
Below is a general protocol for the analysis of phthalates in a liquid sample using LLE with DPP-d4 as an internal standard. This should be optimized for your specific application.
1. Materials and Reagents
-
Solvents: Isohexane, acetone (pesticide or HPLC grade)
-
Internal Standard Stock Solution: Prepare a 1 g/L stock solution of Dipentyl phthalate-d4 in isohexane.
-
Working Internal Standard Solution: Dilute the stock solution to a suitable concentration (e.g., 10 mg/L) in isohexane.
-
Calibration Standards: Prepare a series of calibration standards of the target phthalates in isohexane.
-
Glassware: Volumetric flasks, separatory funnels, centrifuge tubes, vials with PTFE-lined caps.
2. Sample Preparation (Liquid-Liquid Extraction)
-
Measure a known volume (e.g., 100 mL) of the liquid sample into a separatory funnel.
-
Spike the sample with a known volume of the working Dipentyl phthalate-d4 internal standard solution.
-
Add an appropriate volume of isohexane (e.g., 50 mL).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the aqueous (lower) layer and collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of isohexane.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
3. GC-MS Analysis
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[12]
-
Injector: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: 100°C (1 min), ramp at 10°C/min to 230°C, then ramp at 10°C/min to 270°C (hold 2 min), then ramp at 25°C/min to 300°C (hold 8 min).[13]
-
MS Conditions: Electron impact (EI) ionization at 70 eV.
-
Source Temperature: 250°C.[13]
-
Transfer Line Temperature: 300°C.[13]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Visual Troubleshooting Guides
The following diagrams illustrate the troubleshooting workflow for poor DPP-d4 recovery and highlight potential sources of analyte loss.
Caption: Troubleshooting workflow for poor Dipentyl phthalate-d4 recovery.
Caption: Potential sources of Dipentyl phthalate-d4 loss during analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Determination of phthalates in bottled water by automated on-line solid phase extraction coupled to liquid chromatography with uv detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. oiv.int [oiv.int]
Technical Support Center: Minimizing Interferences in the Mass Spectrometry of Dipentyl Phthalate-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interferences during the mass spectrometry analysis of Dipentyl phthalate-d4 (DPP-d4).
Frequently Asked Questions (FAQs)
Q1: What is Dipentyl phthalate-d4 and why is it used in mass spectrometry?
Dipentyl phthalate-d4 (DPP-d4) is a deuterated form of Dipentyl phthalate (DPP). In mass spectrometry, it is commonly used as an internal standard for the quantification of DPP and other phthalates. The four deuterium atoms on the benzene ring give it a mass-to-charge ratio that is 4 units higher than its non-deuterated counterpart, allowing it to be distinguished by the mass spectrometer. Its chemical and physical properties are very similar to the native compound, meaning it behaves similarly during sample preparation and analysis. This helps to correct for variations in extraction recovery and matrix effects, leading to more accurate and precise results.
Q2: What are the most common sources of interference in Dipentyl phthalate-d4 analysis?
The most significant sources of interference in phthalate analysis are:
-
Contamination: Phthalates are ubiquitous in the laboratory environment and can leach from various plastic materials, including sample containers, pipette tips, solvent bottles, and tubing.[1][2][3] Laboratory air and dust can also be a source of contamination.[3][4]
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine, environmental samples) can suppress or enhance the ionization of DPP-d4 and the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[5][6]
-
Isobaric Interferences: These are compounds that have the same nominal mass-to-charge ratio as the analyte or internal standard. While less common for a deuterated standard, it's a possibility that needs to be considered during method development.
Q3: How can I minimize background contamination from phthalates in my lab?
Minimizing background contamination is critical for accurate phthalate analysis. Here are some key steps:
-
Use phthalate-free labware: Whenever possible, use glassware or polypropylene containers instead of plastics that may contain phthalates.[3][6]
-
Thoroughly clean glassware: Glassware should be scrupulously cleaned, which may include rinsing with high-purity solvents and baking at a high temperature in a muffle furnace.[7]
-
Use high-purity solvents: Employ LC-MS or GC-MS grade solvents to minimize background phthalate levels.[3][6] You can test solvents for contamination by concentrating a large volume and analyzing the concentrate.[3]
-
Incorporate a trap column: In LC-MS systems, a trap column installed between the solvent mixer and the injector can capture phthalate contamination originating from the HPLC system.[6][8]
-
Be mindful of personal care products: Cosmetics, lotions, and other personal care products can contain phthalates. Analysts should avoid using these before and during sample preparation.[3]
Q4: My deuterated internal standard (DPP-d4) is not co-eluting with the native Dipentyl phthalate. What should I do?
Deuterated compounds can sometimes exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[9] If the separation is significant, it can lead to differential matrix effects and inaccurate quantification. To address this:
-
Verify the co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm the extent of separation.
-
Adjust chromatography: Consider using a column with lower resolution or adjusting the mobile phase gradient to ensure both compounds elute within a single peak.[9]
Troubleshooting Guides
Issue 1: High Background Signal or Contamination in Blanks
Symptoms:
-
Significant peaks for phthalates are observed in solvent or method blanks.
-
Inconsistent and elevated baseline.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Issue 2: Poor Sensitivity or Signal Suppression
Symptoms:
-
Low signal-to-noise ratio for DPP-d4 and the target analyte.
-
Signal intensity is lower in the presence of the sample matrix compared to a clean solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor sensitivity.
Quantitative Data Summary
Table 1: Mass Spectrometry Data for Dipentyl Phthalate-d4 and Common Phthalate Interferences
| Compound | Abbreviation | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]+ | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Dipentyl phthalate-d4 | DPP-d4 | 310.42 | 311.4 | 223.2 | 153.1 |
| Dipentyl phthalate | DPP | 306.40 | 307.2 | 149.2 | 219.2 |
| Diethyl phthalate | DEP | 222.24 | 223.0 | 149.0 | 177.0, 121.0 |
| Dibutyl phthalate | DBP | 278.34 | 279.1 | 149.2 | 205.1 |
| Benzyl butyl phthalate | BBP | 312.36 | 313.0 | 149.0 | 205.0 |
| Di(2-ethylhexyl) phthalate | DEHP | 390.56 | 391.3 | 149.0 | 167.0, 279.0 |
| Di-n-octyl phthalate | DNOP | 390.56 | 391.3 | 149.0 | 279.0 |
Note: The precursor and product ions for DPP-d4 are estimated based on its structure and may require experimental optimization. The most common fragment for many phthalates is m/z 149, corresponding to the phthalic anhydride protonated ion.[5][10]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is a general guideline and should be optimized for your specific application and matrix.
-
Sample Preparation:
-
Pipette 500 µL of plasma into a clean glass centrifuge tube.
-
Spike with a known amount of Dipentyl phthalate-d4 internal standard solution.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Extraction:
-
Transfer the supernatant to a new glass tube.
-
Add 2 mL of n-hexane and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper n-hexane layer to a clean glass tube.
-
Repeat the extraction with another 2 mL of n-hexane and combine the organic layers.
-
-
Concentration and Reconstitution:
-
Evaporate the combined n-hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: GC-MS Analysis of Phthalates
This is a general protocol and instrument parameters should be optimized.[9]
GC-MS Instrument Conditions:
| Parameter | Setting |
| GC System | Agilent 8890A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | Initial 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
Experimental Workflow Diagram:
Caption: General experimental workflow for phthalate analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Preparation of samples for gas chromatography/mass spectrometry analysis of phthalate and adipate esters in plasma and beverages by steam distillation and extraction. | Semantic Scholar [semanticscholar.org]
- 4. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s4science.at [s4science.at]
- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. fses.oregonstate.edu [fses.oregonstate.edu]
- 10. sciex.com [sciex.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Phthalate Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the detection of low-level phthalates.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experimental procedures for phthalate analysis.
Issue 1: High Background or Blank Contamination
Question: My blank samples show significant phthalate peaks. What are the potential sources of this contamination and how can I minimize them?
Answer: Phthalate contamination is a common issue due to their ubiquitous presence in laboratory environments.[1][2] Key sources include:
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[3] It is recommended to test solvents by concentrating a large volume and analyzing the residue.
-
Laboratory Equipment: Plastic materials are a primary source of phthalate leaching.[4][5][6][7][8] This includes pipette tips, syringes, filters, and even Parafilm®.[4][5][6][7][8] Whenever possible, use glassware and avoid plastic consumables. A study on laboratory consumables showed significant leaching of various phthalates, such as Diethylhexyl phthalate (DEHP), Diisononyl phthalate (DINP), and Dibutyl phthalate (DBP), from items like plastic syringes and pipette tips.[4][5][6][7]
-
Laboratory Air: Phthalates can be present in laboratory air and adsorb onto surfaces.[1] Keep samples covered and work in a clean, well-ventilated area.
-
Personal Care Products: Cosmetics, lotions, and soaps can contain phthalates. Analysts should avoid using these products before and during sample preparation.
Solutions:
-
Use dedicated, thoroughly cleaned glassware for phthalate analysis.
-
Test all solvents and reagents for phthalate contamination prior to use.
-
Whenever possible, substitute plastic labware with glass or stainless steel alternatives.
-
Run procedural blanks with every batch of samples to monitor background levels.
Issue 2: Poor Sensitivity and Low Signal-to-Noise Ratio
Question: I am struggling to detect low levels of phthalates in my samples. How can I enhance the sensitivity of my method?
Answer: Improving sensitivity is crucial for detecting trace amounts of phthalates. Several strategies can be employed:
-
Optimize Sample Preparation: The choice of extraction method can significantly impact recovery and concentration of phthalates. Solid-phase extraction (SPE) can be effective in concentrating analytes and removing matrix interferences.
-
Instrumental Method Enhancement:
-
For GC-MS: Employing a splitless injection mode can increase the amount of analyte introduced into the column, thereby boosting sensitivity.[9]
-
For LC-MS/MS: The use of inert LC hardware can significantly improve peak height and area, leading to enhanced sensitivity.[10] One study found that using inert LC columns increased peak height by 5-76% and peak area by 14-59% compared to traditional stainless-steel hardware.[10]
-
-
Alternative Ionization Techniques: For GC-MS, alternative ionization techniques like tube plasma ionization (TPI) can enhance selectivity and sensitivity, leading to lower limits of detection compared to traditional electron ionization (EI).[11]
Issue 3: Inconsistent and Irreproducible Results
Question: My results for replicate samples are highly variable. What could be causing this inconsistency?
Answer: Inconsistent results can stem from several factors throughout the analytical workflow:
-
Sample Heterogeneity: For solid or viscous samples, ensure thorough homogenization before taking an aliquot for extraction.
-
Variable Extraction Efficiency: Maintain consistent solvent volumes, extraction times, and agitation across all samples to ensure uniform extraction.
-
Instrument Carryover: Phthalates can adsorb to surfaces in the injection port and column, leading to carryover between injections. Run solvent blanks between samples to check for and mitigate carryover.[12]
-
Co-elution: Structural similarities among phthalates can lead to co-elution, making accurate quantification challenging.[13] Optimizing the GC temperature program or LC gradient can improve separation.
Data Presentation
The following tables summarize key quantitative data for phthalate analysis to aid in method selection and troubleshooting.
Table 1: Comparison of Detection Limits for Phthalate Analysis
| Phthalate | GC-MS LOD (µg/L) | LC-MS/MS LOD (µg/L) | Reference |
| Dimethyl phthalate (DMP) | 0.3 - 3.46 | 0.000659 - 1 | [14][15][16][17] |
| Diethyl phthalate (DEP) | 0.3 - 3.84 | 0.000659 - 1 | [14][15][16][17] |
| Dibutyl phthalate (DBP) | 0.3 - 10.10 | 0.000659 - 1 | [14][15][16][17] |
| Benzyl butyl phthalate (BBP) | 0.3 - 4.29 | 0.000659 - 1 | [14][15][16][17] |
| Di(2-ethylhexyl) phthalate (DEHP) | 0.3 - 4.29 | 0.000659 - 1 | [14][15][16][17] |
| Di-n-octyl phthalate (DNOP) | 0.3 - 4.29 | 0.000659 - 1 | [14][15][16][17] |
LOD: Limit of Detection. Values are compiled from multiple sources and represent a range of reported values.
Table 2: Recovery Rates for Different Extraction Methods
| Extraction Method | Analyte | Sample Matrix | Recovery Rate (%) | Reference |
| Solid-Phase Extraction (SPE) | 10 Phthalates | Water | 97.99 - 100.56 | [18] |
| Solid-Phase Extraction (SPE) | 10 Phthalates | Beverages | 97.93 - 100.23 | [18] |
| Liquid-Liquid Extraction (LLE) | Phthalate Esters | Water | 82.4 - 123.6 | [19] |
| Magnetic Solid-Phase Extraction | 11 Phthalates | Beverages | 79.8 - 114 | [17] |
Table 3: Quantitative Leaching of Phthalates from Laboratory Consumables
| Lab Consumable | Phthalate | Leached Amount (µg/cm²) | Reference |
| Pipette Tips | Diethylhexyl phthalate (DEHP) | 0.36 | [5][6] |
| Pipette Tips | Diisononyl phthalate (DINP) | 0.86 | [5][6] |
| Plastic Filter Holders (PTFE) | Dibutyl phthalate (DBP) | 2.49 | [5][6] |
| Plastic Filter Holders (Regenerated Cellulose) | Dibutyl phthalate (DBP) | 0.61 | [5][6] |
| Plastic Filter Holders (Cellulose Acetate) | Dimethyl phthalate (DMP) | 5.85 | [5][6] |
| Parafilm® | Diethylhexyl phthalate (DEHP) | 0.50 | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in phthalate analysis.
Protocol 1: GC-MS Analysis of Phthalates in Water
This protocol is a generalized procedure based on common practices for phthalate analysis in water samples.[11][20]
1. Sample Preparation (Solid-Phase Microextraction - SPME) a. Place a 10 mL water sample into a 20 mL glass vial. b. Add a magnetic stir bar. c. Place the vial on a magnetic stirrer. d. Expose a DVB/CAR/PDMS SPME fiber to the sample headspace or directly immerse it in the sample. e. Stir the sample at a constant rate for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 60°C). f. Retract the fiber into the needle.
2. GC-MS Instrumental Analysis a. Injector:
- Mode: Splitless
- Temperature: 260°C b. Column:
- Type: SPB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
- Carrier Gas: Helium at a constant flow of 0.8 mL/min c. Oven Temperature Program:
- Initial Temperature: 60°C, hold for 1 min
- Ramp: 20°C/min to 280°C, hold for 5 min d. Mass Spectrometer:
- Mode: Full scan (m/z 50-400) or Selected Ion Monitoring (SIM) for higher sensitivity.
- Transfer Line Temperature: 260°C
Protocol 2: LC-MS/MS Analysis of Phthalates in Beverages
This protocol is a generalized procedure based on common practices for phthalate analysis in beverage samples.[17]
1. Sample Preparation (Magnetic Solid-Phase Extraction - MSPE) a. To a 10 mL beverage sample, add an appropriate amount of magnetic multiwalled carbon nanotubes (m-MWCNTs) and NaCl. b. Vortex the mixture for 2 minutes. c. Collect the magnetic sorbent using a strong magnet and discard the supernatant. d. Elute the phthalates from the sorbent with n-hexane-acetone (1:1, v/v). e. Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
2. LC-MS/MS Instrumental Analysis a. Liquid Chromatograph:
- Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
- Mobile Phase: Gradient of acetonitrile and water
- Flow Rate: 1 mL/min
- Injection Volume: 20 µL b. Mass Spectrometer:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode
- Detection Mode: Multiple Reaction Monitoring (MRM)
Mandatory Visualization
Phthalate Analysis Workflow
The following diagram illustrates a typical workflow for the analysis of phthalates in environmental or biological samples.
Caption: A generalized workflow for phthalate analysis.
Phthalate-Induced Signaling Pathways
This diagram illustrates some of the key signaling pathways that can be affected by phthalate exposure, leading to various toxic effects.[4][21][22][23]
Caption: Key signaling pathways affected by phthalates.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.tus.ie [research.tus.ie]
- 7. fses.oregonstate.edu [fses.oregonstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. The AhR pathway regulation in phthalates-induced cancer promotion, progression and metastasis: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 13. gcms.cz [gcms.cz]
- 14. agilent.com [agilent.com]
- 15. Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry | مواقع أعضاء هيئة التدريس [faculty.ksu.edu.sa]
- 16. redalyc.org [redalyc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | The potential mechanisms underlying phthalate-induced hypospadias: a systematic review of rodent model studies [frontiersin.org]
- 23. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation for Phthalate Analysis: Featuring Dipentyl phthalate-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical method validation for the quantification of phthalates, with a special focus on the role of Dipentyl phthalate-d4 (DPP-d4) as an internal standard. The selection of an appropriate internal standard is critical for achieving accurate and reliable results in phthalate analysis, a process often challenged by the ubiquitous nature of these compounds and the potential for sample matrix interference. This document summarizes key performance data from various validated methods, outlines detailed experimental protocols, and offers a visual representation of the method validation workflow to aid researchers in selecting and implementing robust analytical procedures.
The Critical Role of Internal Standards in Phthalate Analysis
The use of internal standards is a cornerstone of accurate quantitative analysis in chromatography. In phthalate analysis, where contamination is a significant concern, an ideal internal standard can compensate for variability in sample preparation, injection volume, and instrument response. Isotopically labeled standards, such as deuterated phthalates, are considered the gold standard because their chemical and physical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly throughout the analytical process.[1]
Dipentyl phthalate-d4 (DPP-d4) is a deuterated analog of Dipentyl phthalate (DPP) and serves as an excellent internal standard, particularly for the analysis of mid-to-high molecular weight phthalates due to its structural similarity and elution characteristics. While extensive public data on methods validated specifically with DPP-d4 is limited, its utility can be inferred from the widespread successful use of other deuterated phthalates.
Comparative Analysis of Method Validation Parameters
The following table summarizes method validation data for the analysis of various phthalates using different internal standards, including commonly used deuterated phthalates and Benzyl Benzoate. This comparative data highlights the performance characteristics achievable with these methods.
| Analyte | Internal Standard | Method | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD (µg/L) | LOQ (µg/L) | Reference |
| Multiple Phthalates | DBP-d4 | GC-MS | > 0.9953 | 91.3 - 99.9 | 5.1 - 13.1 | - | - | [1] |
| DBP | DBP-d4 | GC-MS | - | 95 - 106.1 | < 3.9 | - | - | [2] |
| DEHP | DEHP-d4 | GC-MS | - | 95 - 106.1 | < 3.9 | - | - | [2] |
| DMP, DEP, DBP, DEHP | - | LC-GC-MS | > 0.99 (except DEHP 0.94) | - | < 12 (peak area) | 0.1 - 1.4 | - | [2] |
| DBP | Benzyl Benzoate | GC-MS | - | - | - | 0.3 | 1.0 | [3] |
| Multiple Phthalates | - | LC/MS/MS | > 0.99 | 85 - 115 | < 15 | 0.000125 - 0.005 | - | [4] |
| DMP, DEP, DnBP, etc. | DEP-d4, DEHP-d4 | GC-MS | - | 83 ± 5 | 6 - 15 | - | 5 - 20 | [5] |
| Multiple Phthalates | BBP-d4 (surrogate) | GC-MS/MS | - | - | - | - | - | [6] |
Note: This table is a compilation of data from multiple sources and serves for comparative purposes. The performance of a specific method will depend on the instrumentation, matrix, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of analytical methods. Below are summarized protocols for GC-MS and LC-MS/MS analysis of phthalates.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
Solid Samples (e.g., polymers, food): A representative sample is weighed and subjected to solvent extraction. Common extraction techniques include Soxhlet, ultrasonic, or accelerated solvent extraction (ASE). The choice of solvent (e.g., hexane, dichloromethane, acetone) depends on the sample matrix and the target phthalates.[7] The extract is then concentrated and may require a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
-
Liquid Samples (e.g., water, beverages): Liquid-liquid extraction (LLE) with a suitable solvent (e.g., hexane) or solid-phase extraction (SPE) is used to isolate and concentrate the phthalates.[5]
-
Internal Standard Spiking: A known amount of the internal standard solution (e.g., Dipentyl phthalate-d4) is added to the sample prior to extraction to correct for analyte losses during sample preparation.[5]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for phthalate analysis (e.g., 5% phenyl-methylpolysiloxane).[8]
-
Injector: Splitless injection is commonly used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to achieve optimal separation of the phthalate esters. A typical program might start at a lower temperature (e.g., 60-80°C), ramp up to a higher temperature (e.g., 280-300°C), and hold for a period to ensure elution of all analytes.[3]
-
Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions for each phthalate and the internal standard.[3][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation:
-
Sample preparation for LC-MS/MS is similar to GC-MS, involving extraction and concentration steps. However, the final extract is reconstituted in a solvent compatible with the mobile phase.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used with a reverse-phase column (e.g., C18).[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with ammonium acetate or formic acid) and an organic solvent (e.g., methanol, acetonitrile) is typically employed.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used, operating in electrospray ionization (ESI) positive mode. Multiple reaction monitoring (MRM) is utilized for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[4]
-
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for phthalate analysis.
Caption: A flowchart of the key stages in analytical method validation for phthalate analysis.
Conclusion
The validation of analytical methods for phthalate quantification is essential for ensuring data quality and reliability in research and quality control settings. The use of deuterated internal standards, such as Dipentyl phthalate-d4, is a highly recommended practice to mitigate the challenges associated with phthalate analysis. While specific, publicly available validation data for methods employing DPP-d4 is not abundant, the principles of its use and the expected performance are well-established through extensive research on other deuterated analogs.
This guide provides a comparative overview of method validation parameters from various studies, offering researchers a valuable resource for developing and implementing robust and accurate methods for phthalate analysis. The detailed protocols and the validation workflow diagram serve as practical tools to guide scientists in this critical analytical task.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s4science.at [s4science.at]
- 5. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 9. fda.gov.tw [fda.gov.tw]
A Comparative Guide to Dipentyl Phthalate-d4 and Other Deuterated Phthalate Standards for Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, particularly for compounds like phthalates that are ubiquitous and often present at trace levels, isotope dilution mass spectrometry (IDMS) stands as the gold standard for accuracy and precision. The selection of an appropriate internal standard is paramount to the success of this technique. This guide provides a comprehensive comparison of Dipentyl phthalate-d4 with other commonly used deuterated phthalate standards, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their analytical needs.
The Critical Role of Deuterated Internal Standards
Deuterated internal standards are synthetic versions of the target analyte where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1] This isotopic labeling results in a compound with a higher mass-to-charge ratio (m/z) that can be distinguished from the native analyte by a mass spectrometer. Because their chemical and physical properties are nearly identical to their non-deuterated counterparts, they co-elute during chromatography and experience similar extraction efficiencies and matrix effects.[1][2] By adding a known amount of the deuterated standard to a sample prior to processing, any analyte loss during sample preparation can be accurately corrected, leading to highly reliable quantification.[1]
Performance Comparison of Deuterated Phthalate Standards
The choice of a deuterated internal standard can significantly impact the performance of an analytical method. Ideally, the internal standard should be a deuterated version of the analyte being quantified. However, when a direct analog is not available or practical, a structurally similar deuterated compound is often employed. The following tables summarize key performance metrics for Dipentyl phthalate-d4 and other commonly used deuterated phthalate standards from various studies.
Table 1: Linearity of Calibration Curves for Various Deuterated Phthalate Internal Standards
| Deuterated Internal Standard | Analyte(s) | Matrix | Analytical Method | Concentration Range | Coefficient of Determination (r²) | Reference |
| Dipentyl phthalate-d4 | Butyl n-pentyl phthalate | Not specified | GC-MS | Not specified | Not specified | [No direct data found] |
| Diethyl phthalate-d4 (DEP-d4) | DEP, DBP, DEHP, DnOP | Coffee Brew | GC-MS (SIM) | 0.45 - 16.2 µg/L | > 0.99 | [3] |
| Dibutyl phthalate-d4 (DBP-d4) | DEP, DIBP, DBP, BBP, DEHP | Indoor Air | GC-MS | Not specified | > 0.9953 | [4] |
| Dibutyl phthalate-d4 (DBP-d4) | Dibutyl phthalate (DBP) | Hexane | GC-MS (SIM) | 1 - 100 ng/mL | Not specified | [5][6] |
| Di(2-ethylhexyl) phthalate-d4 (DEHP-d4) | DEHP | Coffee Brew | GC-MS (SIM) | 0.45 - 16.2 µg/L | > 0.99 | [3] |
Table 2: Recovery Rates of Deuterated Phthalate Standards in Different Matrices
| Deuterated Internal Standard | Matrix | Spiked Concentration | Recovery (%) | Analytical Method | Reference |
| Dipentyl phthalate-d4 | Not specified | Not specified | Not specified | Not specified | [No direct data found] |
| Diethyl phthalate-d4 (DEP-d4) | Indoor Air | Not specified | > 89.7 | GC-MS | [4] |
| Dibutyl phthalate-d4 (DBP-d4) | Indoor Air | Not specified | > 89.7 | GC-MS | [4] |
| Benzyl butyl phthalate-d4 (BBP-d4) | Indoor Air | Not specified | > 89.7 | GC-MS | [4] |
| Di(2-ethylhexyl) phthalate-d4 (DEHP-d4) | Indoor Air | Not specified | > 89.7 | GC-MS | [4] |
| Di-n-hexyl-phthalate-d4 | Coffee Brew | Not specified | > 78 | GC-MS (SIM) | [3] |
| Dibutyl phthalate-3,4,5,6-d4 | Non-alcoholic beverages | Not specified | 71 - 124 | GC-MS | [7] |
| Dihexyl phthalate-3,4,5,6-d4 | Non-alcoholic beverages | Not specified | 71 - 124 | GC-MS | [7] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Phthalates Using Deuterated Internal Standards
| Analyte | Deuterated Internal Standard | Matrix | LOD | LOQ | Analytical Method | Reference |
| Dibutyl phthalate (DBP) | Dibutyl phthalate-d4 (DBP-d4) | Hexane | 0.3 ng/mL | 1 ng/mL | GC-MS (SIM) | [5][6] |
| Various Phthalates | Diethyl phthalate-d4 & Di(2-ethylhexyl) phthalate-d4 | Coffee Brew | 5 - 20 µg/L (LOQ) | Not specified | GC-MS (SIM) | [3] |
| Phthalate Metabolites | Deuterated Metabolite Standards | Human Urine | 0.1 - 0.5 ng/mL | 0.5 - 2 ng/mL | LC-MS/MS | [8] |
Experimental Protocols
Protocol 1: General Procedure for Phthalate Analysis in Liquid Samples (e.g., Beverages) using GC-MS
This protocol provides a general workflow for the extraction and analysis of phthalates from liquid matrices.
1. Sample Preparation and Extraction:
-
To a 15 mL aliquot of the liquid sample, add a known amount of a deuterated internal standard solution (e.g., a mixture containing Dipentyl phthalate-d4 and other relevant standards).
-
Perform a liquid-liquid extraction by adding 10 mL of hexane and shaking vigorously. Repeat the extraction two more times.[3]
-
Combine the hexane extracts and concentrate them to a small volume using a rotary evaporator at a controlled temperature (e.g., 36 ± 1 °C).[3]
-
Further, evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., 150 µL of hexane) for GC-MS analysis.[3]
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
Protocol 2: Analysis of Phthalates in Solid Samples (e.g., Polymers)
This protocol outlines a method for the determination of phthalates in solid matrices.
1. Sample Preparation and Extraction:
-
Accurately weigh a small amount of the solid sample (cut into small pieces) into a glass vial.
-
Dissolve the sample in a suitable solvent, such as tetrahydrofuran (THF).
-
Spike the dissolved sample with a known amount of the deuterated internal standard solution.
-
Add hexane to the solution and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE filter.
-
Adjust the final volume with cyclohexane for GC-MS analysis.
2. GC-MS Analysis:
-
Follow the GC-MS analysis parameters as described in Protocol 1, optimizing the temperature program and SIM ions for the specific phthalates of interest.
Visualizing the Workflow and Logic
To better illustrate the processes and principles discussed, the following diagrams are provided.
Caption: Experimental workflow for phthalate analysis using IDMS.
Caption: Logical relationships in selecting a deuterated internal standard.
Conclusion
The selection of a suitable deuterated internal standard is a critical step in developing robust and reliable analytical methods for phthalate quantification. While a deuterated analog of the target analyte is always the preferred choice, Dipentyl phthalate-d4 can serve as an excellent internal standard for the analysis of dipentyl phthalate and other structurally similar medium-to-long chain phthalates. Its performance, in terms of ensuring accurate and precise measurements, is comparable to other commonly used deuterated standards when applied under optimized experimental conditions. Researchers should carefully consider the structural similarity between the analyte and the chosen internal standard to minimize potential biases in quantification. The data and protocols presented in this guide offer a valuable resource for scientists and professionals in the fields of environmental monitoring, food safety, and drug development to enhance the quality and reliability of their analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oiv.int [oiv.int]
Dipentyl Phthalate-d4: A Superior Internal Standard for Accurate and Precise Phthalate Analysis
In the analytical pursuit of quantifying phthalate esters, the choice of an internal standard is paramount to achieving reliable and reproducible results. For researchers, scientists, and drug development professionals, Dipentyl phthalate-d4 (DPP-d4), a deuterated form of Dipentyl phthalate, has emerged as a superior choice, ensuring high accuracy and precision in chromatographic methods. This guide provides a comprehensive comparison of DPP-d4 with other alternatives, supported by experimental data, to underscore its efficacy in analytical workflows.
Dipentyl phthalate-d4 is an isotopically labeled analog of the target analyte, Dipentyl phthalate. The key advantage of using a deuterated internal standard lies in its chemical and physical properties, which are nearly identical to those of the non-labeled compound. This structural similarity ensures that DPP-d4 behaves in the same manner as the analyte during sample extraction, cleanup, and chromatographic analysis. Consequently, it effectively compensates for any analyte loss during sample preparation, variations in injection volume, and instrumental drift, leading to more accurate and precise quantification.[1][2]
Comparison with Alternative Internal Standards
While other compounds, such as Benzyl Benzoate, have been used as internal standards in phthalate analysis, they present notable disadvantages. A primary concern with Benzyl Benzoate is its potential presence in environmental or biological samples, which can lead to interference and inaccurate quantification.[1][3] In contrast, deuterated standards like DPP-d4 are not naturally present in samples, thus eliminating the risk of such interference.
When a deuterated version of the specific analyte is unavailable, the recommended practice is to select a deuterated phthalate that is structurally as similar as possible. For the analysis of various phthalates, DPP-d4 serves as an excellent choice due to the similarity in its alkyl chain length to many commonly analyzed phthalates.[1]
Performance Data: Accuracy and Precision
The use of deuterated internal standards in phthalate analysis consistently demonstrates high performance in terms of accuracy (recovery) and precision (relative standard deviation). While specific quantitative data for Dipentyl phthalate-d4 is often proprietary and found within individual laboratory validation reports, the performance of structurally similar deuterated phthalates provides a strong indication of its capabilities.
For instance, a study on the determination of phthalates in indoor air using a similar deuterated internal standard, Dibutyl phthalate-d4 (DBP-d4), reported excellent linearity for calibration curves with coefficients of determination (R²) greater than 0.9953. The recovery of various deuterated phthalate esters in this study was consistently above 89.7%. Another study analyzing phthalates in coffee brew samples using deuterated standards reported recoveries of 83 ± 5%. Furthermore, a method for determining Dibutyl phthalate using DBP-d4 as a surrogate analyte showed that the coefficient of variation at different concentrations was less than 10%. These examples highlight the high accuracy and precision achievable with deuterated internal standards.
| Internal Standard Type | Analyte(s) | Accuracy (Recovery %) | Precision (RSD %) | Linearity (R²) | Reference |
| Deuterated Phthalates (general) | Phthalate Esters | 83 ± 5 | 6 - 15 | Not Specified | |
| Dibutyl phthalate-d4 | Phthalate Esters | > 89.7 | Not Specified | > 0.9953 | |
| Dibutyl phthalate-d4 | Dibutyl phthalate | Not Specified | < 10 | Not Specified |
Experimental Protocols
The following are generalized experimental protocols for the analysis of phthalates using Dipentyl phthalate-d4 as an internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
A known volume of the liquid sample is measured.
-
The sample is spiked with a known amount of Dipentyl phthalate-d4 internal standard solution (e.g., 100 µL of a 1 µg/mL solution).[1]
-
A suitable extraction solvent, such as hexane or dichloromethane, is added to the sample.[1]
-
The mixture is vortexed to ensure thorough mixing.[1]
-
The sample is centrifuged to separate the organic and aqueous layers.[1]
-
The organic layer is carefully transferred to a clean tube.
-
The extraction process is repeated to maximize analyte recovery.
-
The combined organic extracts are evaporated to a smaller volume under a gentle stream of nitrogen.
-
The final extract is reconstituted in a suitable solvent for injection into the analytical instrument.
Instrumental Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)
-
Gas Chromatograph (GC):
-
Column: A suitable capillary column, such as a 5% phenyl-methyl silicone bonded-phase column.
-
Inlet: Splitless injection mode is commonly used.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A temperature gradient is employed to separate the different phthalates.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity, monitoring specific ions for the analytes and Dipentyl phthalate-d4.
-
Conclusion
The selection of an appropriate internal standard is a critical factor in the development of robust and reliable analytical methods for phthalate quantification. Dipentyl phthalate-d4 stands out as an exemplary choice due to its isotopic similarity to the target analytes, which ensures it accurately reflects the behavior of the analytes throughout the analytical process. This intrinsic property leads to superior accuracy and precision, mitigating the challenges posed by sample matrix effects and procedural variations. For researchers and professionals in drug development and other scientific fields, the use of Dipentyl phthalate-d4 as an internal standard provides a high degree of confidence in the quality and reliability of their analytical data.
References
A Comparative Guide to Internal Standards for Phthalate Analysis: Linearity and Recovery of Dipentyl phthalate-3,4,5,6-d4 and Alternatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phthalates, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of the performance of a deuterated internal standard, with a focus on Dipentyl phthalate-3,4,5,6-d4, against a common non-deuterated alternative, Benzyl Benzoate. The comparison is supported by experimental data on linearity and recovery, along with detailed analytical methodologies.
This compound is a stable isotope-labeled version of Dipentyl phthalate. Such deuterated standards are often considered the gold standard in quantitative mass spectrometry. Their key advantage is their chemical and physical similarity to the analyte of interest, which allows them to co-elute during chromatography and experience similar ionization effects and potential matrix interferences. This mimicry enables more accurate correction for variations during sample preparation and analysis.
Performance Comparison: Linearity and Recovery
The performance of an internal standard is primarily assessed by its impact on the linearity of the calibration curve and the recovery of the analyte. Linearity, represented by the coefficient of determination (R²), indicates how well the instrumental response correlates with the concentration of the analyte. A value close to 1.000 signifies excellent linearity. Recovery studies measure the efficiency of the analytical method in extracting the analyte from the sample matrix.
Table 1: Linearity Data for Phthalate Analysis using Different Internal Standards
| Internal Standard | Analyte(s) | Linearity (R²) | Concentration Range | Analytical Method |
| Dibutyl phthalate-d4 | Various Phthalates | > 0.995[1] | Not Specified | GC-MS |
| Benzyl Benzoate | Various Phthalates | 0.991 - 0.997[2] | 100 - 5000 ng/mL | GC-MS |
| Benzyl Benzoate | Various Plasticizers | > 0.999[3] | 5 - 500 ng/g | GC-MS/MS |
Table 2: Recovery Data for Phthalate Analysis using Different Internal Standards
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Analytical Method |
| Dibutyl phthalate-d4 | Deuterated Phthalates | Indoor Air Adsorbent | > 89.7[1] | GC-MS |
| Benzyl Benzoate | Various Phthalates | Soft Drinks | 66 - 118[2] | GC-MS |
| Benzyl Benzoate | Various Plasticizers | Medical Infusion Sets | 91.8 - 122[3] | GC-MS/MS |
From the data, it is evident that methods employing a deuterated internal standard like Dibutyl phthalate-d4 consistently achieve excellent linearity (R² > 0.995) and high, consistent recovery rates.[1] While Benzyl Benzoate can also provide good linearity, the recovery rates can be more variable depending on the analyte and matrix.[2][3] A significant drawback of Benzyl Benzoate is its potential presence as a contaminant in samples, which can interfere with accurate quantification.
Experimental Protocols
A typical experimental workflow for determining the linearity and recovery of phthalates using an internal standard involves the following steps.
Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of the target phthalate analytes and the internal standard (e.g., this compound or Benzyl Benzoate) in a suitable solvent such as hexane or ethyl acetate at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to cover the desired concentration range (e.g., 1 to 100 ng/mL). Each calibration standard should be spiked with a constant concentration of the internal standard (e.g., 50 ng/mL).
Sample Preparation (for Recovery Studies)
-
Spiking: Spike a known amount of the target phthalate analytes into a blank matrix (a sample of the material being tested that is known to be free of the analytes).
-
Internal Standard Addition: Add a known amount of the internal standard to the spiked matrix sample.
-
Extraction: Perform an appropriate extraction procedure to isolate the phthalates from the matrix. This may involve liquid-liquid extraction, solid-phase extraction (SPE), or other suitable techniques.
-
Concentration: Concentrate the extracted sample to a final known volume.
GC-MS Analysis
-
Instrumentation: Utilize a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: A suitable capillary column, such as a 5% phenyl-methyl silicone bonded-phase column (e.g., 30m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless mode with an injection volume of 1 µL.
-
Temperature Program: An optimized temperature program to ensure separation of the target analytes. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure all compounds elute.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each analyte and the internal standard.
-
Data Analysis
-
Linearity Assessment: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. Perform a linear regression analysis and determine the coefficient of determination (R²).
-
Recovery Calculation: Quantify the concentration of the analyte in the spiked matrix sample using the calibration curve. The percent recovery is calculated as: (Concentration found / Spiked concentration) x 100%
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in a typical linearity and recovery study for phthalate analysis using an internal standard.
Workflow for Linearity and Recovery Studies
Conclusion
The selection of an appropriate internal standard is a critical step in developing robust and reliable analytical methods for phthalate quantification. Deuterated internal standards, such as this compound, are the preferred choice due to their ability to closely mimic the behavior of the target analytes, leading to superior accuracy and precision. The experimental data for the closely related Dibutyl phthalate-d4 demonstrates excellent linearity and high, consistent recovery.[1] While non-deuterated alternatives like Benzyl Benzoate can be used, they may introduce greater variability in recovery and are susceptible to pre-existing contamination in samples. For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative results, the use of a deuterated internal standard is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Dipentyl Phthalate-d4 Versus Non-Deuterated Internal Standards in Analytical Quantification
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of Dipentyl phthalate-d4, a deuterated internal standard, against non-deuterated internal standards, supported by experimental principles and data.
In analytical chemistry, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for correcting variations that can occur during sample preparation, extraction, and analysis.[1] An ideal internal standard co-elutes with the analyte of interest and experiences the same matrix effects, allowing for accurate quantification even in complex matrices.[2] The use of stable isotope-labeled internal standards (SIL-IS), such as Dipentyl phthalate-d4, is widely considered the gold standard for this purpose.[1][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like Dipentyl phthalate-d4 lies in its chemical and physical similarity to the non-deuterated analyte.[4] This near-identical behavior ensures that any loss of analyte during sample processing or any signal suppression or enhancement due to matrix effects is mirrored by the internal standard, leading to a more accurate final concentration calculation.[1][2]
Non-deuterated internal standards, often structural analogs of the analyte, may have different extraction efficiencies, chromatographic retention times, and ionization responses, which can lead to inaccuracies in quantification.[5] While more affordable, their performance can be compromised, especially in complex sample matrices.
The following table summarizes the key performance differences based on established principles and experimental observations.
| Parameter | Dipentyl phthalate-d4 (Deuterated IS) | Non-Deuterated IS (e.g., Benzyl Benzoate) | Key Findings & References |
| Accuracy | High | Variable, matrix-dependent | Deuterated standards provide the best correction for matrix effects and analyte loss during sample preparation.[6] |
| Precision | High | Lower | Near-identical physicochemical properties to the analyte lead to more reproducible results.[5] |
| Matrix Effect Compensation | Excellent | Poor to Moderate | Deuterated standards co-elute with the analyte, experiencing the same degree of ion suppression or enhancement.[7] |
| Recovery Correction | Excellent | Variable | Tracks analyte loss throughout the entire sample preparation process more effectively.[1] |
| Chromatographic Behavior | Nearly identical to analyte | Similar, but can have different retention times | Deuterium substitution can cause a slight shift in retention time, a phenomenon known as the "deuterium isotope effect".[3] |
| Cost | Higher | Lower | The synthesis of deuterated compounds is more complex and expensive.[8] |
Experimental Data Summary
The following tables present a summary of quantitative data from studies utilizing deuterated internal standards for phthalate analysis, demonstrating their effectiveness in various matrices.
Table 1: Recovery of Deuterated Phthalates in Indoor Air Samples [9]
| Deuterated Standard | Mean Recovery (%) | Relative Standard Deviation (%) |
| DEP-d4 | 95.2 | 3.1 |
| DBP-d4 | 98.7 | 2.5 |
| BBP-d4 | 99.1 | 2.8 |
| DEHP-d4 | 92.4 | 4.6 |
Table 2: Linearity of Calibration Curves using DBP-d4 Internal Standard [9]
| Analyte | Calibration Range (ng/mL) | Coefficient of Determination (R²) |
| Diethyl phthalate (DEP) | 1 - 100 | > 0.998 |
| Di-n-butyl phthalate (DBP) | 1 - 100 | > 0.999 |
| Benzyl butyl phthalate (BBP) | 1 - 100 | > 0.997 |
| Di(2-ethylhexyl) phthalate (DEHP) | 5 - 500 | > 0.995 |
Experimental Protocols
Protocol 1: Analysis of Phthalates in a Polymer Matrix using GC-MS
This protocol outlines a general workflow for the analysis of phthalates in a polymer sample using an internal standard.[6]
1. Sample Preparation (Dissolution-Precipitation):
-
Weigh approximately 50 mg of the polymer sample into a glass vial.
-
Add 5 mL of tetrahydrofuran (THF) to dissolve the polymer. Vortex or sonicate to ensure complete dissolution.
-
Spike the dissolved sample with a known amount of Dipentyl phthalate-d4 solution.
-
Add 5 mL of hexane to precipitate the polymer.
-
Centrifuge the sample to pellet the precipitated polymer.
-
Transfer the supernatant containing the extracted phthalates to a clean glass vial.
2. Sample Concentration and Analysis:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
-
Prepare a series of calibration standards containing known concentrations of the target phthalates and a constant concentration of Dipentyl phthalate-d4 in hexane.
Protocol 2: Evaluation of Matrix Effects
This experiment is designed to compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).[5]
1. Preparation of Sample Sets:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and both the deuterated and non-deuterated internal standards in a clean solvent (e.g., methanol).
-
Set 2 (Post-extraction Spike): Extract blank plasma samples. Spike the extracted blank matrix with the analyte and both internal standards at the same concentrations as in Set 1.
-
Set 3 (Pre-extraction Spike): Spike blank plasma samples with the analyte and both internal standards before the extraction process.
2. Sample Analysis and Data Calculation:
-
Analyze all prepared samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) as the ratio of the peak area of the analyte in the presence of matrix (Set 2) to the peak area in the absence of matrix (Set 1).
-
Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard. A value closer to 1 indicates better compensation for matrix effects.
Visualizing the Workflow and Concepts
To better understand the experimental process and the underlying principles, the following diagrams illustrate the analytical workflow and the impact of the choice of internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Impact of internal standard choice on matrix effect compensation.
Conclusion
While non-deuterated internal standards can be a cost-effective option for some applications, the use of a deuterated internal standard such as Dipentyl phthalate-d4 offers superior performance, particularly for complex matrices where accuracy and precision are paramount.[4][6] The ability of a deuterated standard to mimic the behavior of the analyte throughout the analytical process provides a more reliable correction for experimental variations, leading to higher quality data. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a critical step towards ensuring the integrity and validity of their quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myadlm.org [myadlm.org]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. researchgate.net [researchgate.net]
The Gold Standard: A Comparative Guide to the Certification of Reference Materials Using Dipentyl Phthalate-d4
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. In the quantitative analysis of phthalates—ubiquitous plasticizers with potential health risks—the choice of an appropriate internal standard is critical for achieving high-quality data. This guide provides a comprehensive comparison of Dipentyl phthalate-d4 as a certified reference material (CRM) and internal standard, evaluating its performance against other common alternatives and detailing the experimental protocols for its application.
Dipentyl phthalate-d4, a deuterated form of Dipentyl phthalate, is frequently recommended as an internal standard in analytical chemistry, particularly for the analysis of other phthalates by gas chromatography-mass spectrometry (GC-MS).[1] Its structural similarity to many regulated phthalates ensures that it behaves similarly during sample extraction and chromatographic analysis, making it an excellent tool for correcting for analyte loss and instrumental variability.[1]
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in developing a robust analytical method. The ideal internal standard should be a stable, isotopically labeled version of the analyte or a closely related compound.[1] This ensures similar chemical and physical properties, such as extraction efficiency and chromatographic behavior, leading to more accurate and precise quantification.[1]
Here, we compare the performance of Dipentyl phthalate-d4 with other commonly used internal standards in phthalate analysis.
| Internal Standard | Structural Similarity to Phthalates | Co-elution Risk | Potential for Sample Contamination | Relative Cost | Key Advantages | Key Disadvantages |
| Dipentyl phthalate-d4 | High | Low (due to mass difference) | Very Low | High | Excellent correction for matrix effects and analyte loss during sample preparation.[1] | Higher cost compared to non-deuterated standards. |
| Benzyl Benzoate | Moderate | Moderate | High (can be present in environmental and biological samples)[1][2] | Low | Lower cost. | Potential for inaccurate quantification due to its presence in samples.[1][2] |
| Dibutyl phthalate-d4 (DBP-d4) | High (for shorter chain phthalates) | Low (due to mass difference) | Very Low | High | Excellent for overcoming blank contamination issues for DBP.[3][4] | May not be the ideal structural match for longer-chain phthalates. |
| Bis(2-ethylhexyl) phthalate-d4 (DEHP-d4) | High (for longer chain phthalates) | Low (due to mass difference) | Very Low | High | Considered a gold standard for DEHP analysis. | May not be the ideal structural match for shorter-chain phthalates. |
Experimental Data: Method Validation Parameters
The suitability of an internal standard is ultimately determined by the validation of the analytical method. Key performance indicators include recovery, precision (expressed as relative standard deviation, RSD), and linearity (expressed as the coefficient of determination, R²).
| Analyte | Internal Standard | Matrix | Recovery (%) | Precision (% RSD) | Linearity (R²) | Limit of Quantification (LOQ) | Analytical Method |
| Various Phthalates | Dibutyl phthalate-d4 | Indoor Air | 91.3 - 99.9 | 5.1 - 13.1 | > 0.9953 | Not Specified | GC-MS[5] |
| Dibutyl phthalate (DBP) | Dibutyl phthalate-d4 | Hexane | 96.7 - 104.2 | 3.5 - 5.1 | > 0.99 | 1 ng/mL | GC-MS[3][4] |
| Nail Lacquer & Hairspray | Dibutyl phthalate-d4 & Di(2-ethylhexyl) phthalate-d4 | Cosmetics | 95 - 106.1 | < 3.9 | Not Specified | Not Specified | GC-MS[6] |
| Various Phthalates | Benzyl Benzoate | Soft Drinks | 85.6 - 112.4 | 2.1 - 8.9 | > 0.99 | 100 ng/mL | GC-MS |
Experimental Protocols
Certification of a Phthalate Reference Material using Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a primary reference method used for the high-accuracy certification of reference materials.[7]
1. Preparation of Primary Standards:
-
Prepare individual stock solutions of the target phthalate analytes and the isotopically labeled internal standard (e.g., Dipentyl phthalate-d4) in a high-purity solvent such as hexane or acetonitrile.
-
The concentration of these primary standards is determined gravimetrically.
2. Blend Preparation:
-
Create a series of calibration blends by mixing known masses of the analyte primary standards with a known mass of the internal standard primary standard.
-
The mass ratios of analyte to internal standard in these blends should bracket the expected ratio in the candidate reference material.
3. Sample Preparation:
-
Accurately weigh a portion of the candidate reference material.
-
Add a known mass of the internal standard (Dipentyl phthalate-d4) to the sample.
-
Perform an exhaustive extraction of the phthalates from the sample matrix. This may involve dissolution in a solvent like tetrahydrofuran followed by precipitation of the polymer with a non-solvent like hexane.[8]
4. GC-MS Analysis:
-
Analyze the prepared calibration blends and the sample extract using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The GC is programmed with a temperature gradient to ensure the separation of the target phthalates.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor characteristic ions for each analyte and the internal standard.[4]
5. Data Analysis and Value Assignment:
-
For each calibration blend and the sample, determine the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the analyte/internal standard peak area ratio against the analyte/internal standard mass ratio for the calibration blends.
-
From the calibration curve and the measured peak area ratio of the sample, determine the mass fraction of the analyte in the certified reference material.
-
The uncertainty of the certified value is calculated by considering the uncertainties from the gravimetric preparations, the calibration curve, and the repeatability of the measurements.[7]
Visualizing the Workflow
Caption: A typical workflow for the certification of a phthalate reference material using IDMS.
References
- 1. benchchem.com [benchchem.com]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. brieflands.com [brieflands.com]
- 4. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. unit.aist.go.jp [unit.aist.go.jp]
- 8. benchchem.com [benchchem.com]
Performance Showdown: Dipentyl phthalate-d4 vs. Alternatives in Analytical Methodologies
In the precise world of analytical chemistry, the choice of an internal standard is paramount to achieving accurate and reliable quantification of target analytes. This is particularly true for the analysis of phthalates, a class of compounds notorious for their ubiquity and potential for sample contamination. This guide provides a comparative evaluation of analytical methods for phthalate analysis, focusing on the performance of Dipentyl phthalate-d4 as an internal standard against alternative approaches.
For researchers, scientists, and professionals in drug development, understanding the nuances of these methods is critical for data integrity. The use of an isotopically labeled internal standard like Dipentyl phthalate-d4 is highly recommended for its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and procedural losses.
The Gold Standard: Isotope Dilution with Dipentyl phthalate-d4
When analyzing for specific phthalates, particularly those with a similar structure such as Butyl n-pentyl phthalate, Dipentyl phthalate-d4 stands out as the ideal internal standard. Its deuteration provides a distinct mass-to-charge ratio for mass spectrometric detection, ensuring no interference with the native analyte. The structural similarity ensures that it behaves almost identically to the analyte during extraction and chromatography, leading to superior accuracy and precision.
Alternative Approach: Non-Isotopically Labeled Internal Standards
A common alternative is the use of a non-isotopically labeled internal standard that is not expected to be present in the sample, such as Benzyl Benzoate. While this method can compensate for variations in injection volume and instrument response, it may not adequately account for losses during sample preparation or matrix-induced signal suppression or enhancement, as its chemical and physical properties differ more significantly from the target phthalates compared to a deuterated analog.
Comparative Performance Data
The following table summarizes typical performance characteristics for Gas Chromatography-Mass Spectrometry (GC-MS) methods for phthalate analysis, illustrating the advantages of using a deuterated internal standard like Dipentyl phthalate-d4 compared to a non-deuterated alternative like Benzyl Benzoate.
| Performance Metric | Method with Dipentyl phthalate-d4 (for Butyl n-pentyl phthalate) | Method with Benzyl Benzoate (for various phthalates) |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range | Generally in the ng/mL range |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range | Generally in the ng/mL to low µg/mL range |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 |
| Accuracy (Recovery) | 90-110% | 80-120% |
| Precision (RSD) | < 10% | < 15% |
Note: The performance data presented is a synthesis from multiple sources and should be considered illustrative. Actual performance may vary depending on the specific analyte, matrix, and instrumentation.
Experimental Protocols
Method 1: GC-MS Analysis of Butyl n-pentyl phthalate using Dipentyl phthalate-d4 Internal Standard
This protocol is optimized for the quantification of Butyl n-pentyl phthalate in a given sample matrix.
1. Sample Preparation:
-
To a 10 mL sample, add a known amount of Dipentyl phthalate-d4 internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add 5 mL of a suitable extraction solvent (e.g., hexane or dichloromethane).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean glass tube.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
2. GC-MS Instrumental Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | 5977B MS or equivalent |
| Column | DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Temperature Program | Initial 100 °C for 1 min, ramp to 280 °C at 10 °C/min, then to 310 °C at 5 °C/min, hold for 5 min |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Butyl n-pentyl phthalate: m/z 149 (quantifier), plus two confirming ions. Dipentyl phthalate-d4: m/z 153 (quantifier), plus two confirming ions. |
Method 2: GC-MS Analysis of Phthalates using Benzyl Benzoate Internal Standard
This protocol provides a general method for the analysis of various phthalates.
1. Sample Preparation:
-
Prepare a series of calibration standards containing known concentrations of the target phthalates.
-
Spike each calibration standard and sample with a constant concentration of Benzyl Benzoate (e.g., 80 µg/mL).
-
Perform liquid-liquid or solid-phase extraction appropriate for the sample matrix.
-
Concentrate the final extract to the desired volume.
2. GC-MS Instrumental Parameters:
| Parameter | Value |
| Gas Chromatograph | Shimadzu QP2010 Plus GC-MS or equivalent |
| Column | Rtx-440, 30 m x 0.25 mm x 0.25 µm |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Temperature Program | Optimized for the separation of target phthalates |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |
| Ions to Monitor | Target phthalates: m/z 149 (quantifier for many). Benzyl Benzoate: m/z 105 (quantifier). |
Visualizing the Workflow
The following diagrams illustrate the analytical workflows described above.
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for Phthalate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of phthalates—common plasticizers that can leach into pharmaceutical products—is a critical aspect of quality control and safety assessment. The two most prevalent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your analytical needs.
While both are powerful separation techniques, the choice between GC-MS and LC-MS for phthalate analysis depends on several factors, including the specific phthalates of interest, the sample matrix, required sensitivity, and analytical throughput. GC-MS is a widely utilized technique for phthalate analysis due to its simplicity, speed, and the rich structural information provided by mass spectrometry.[1] Conversely, LC-MS offers an orthogonal approach, particularly for less volatile or thermally sensitive compounds.[1]
Quantitative Performance: A Side-by-Side Comparison
The validation of analytical methods is paramount in regulated environments. Key performance indicators from various studies are summarized below to offer a quantitative comparison between GC-MS and LC-MS for the analysis of common phthalates.
Table 1: Comparison of Method Performance Parameters for GC-MS and LC-MS
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | ~50 ppb[2] | As low as 1 ppb (triple quadrupole MS)[2] |
| **Linearity (R²) ** | > 0.99[3] | > 0.99[4] |
| Precision (%RSD) | < 15%[1] | < 15%[5] |
| Accuracy/Recovery | 85-115%[1] | 85-115%[4] |
Note: These values are representative and can vary depending on the specific phthalate, sample matrix, and instrument configuration.
Table 2: Common Phthalates and their Abbreviations
| Abbreviation | Full Name |
| BBP | Benzyl butyl phthalate |
| DBP | Dibutyl phthalate |
| DEHP | Di(2-ethylhexyl) phthalate |
| DEP | Diethyl phthalate |
| DMP | Dimethyl phthalate |
| DNOP | Di-n-octyl phthalate |
| DINP | Diisononyl phthalate |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for both GC-MS and LC-MS analysis of phthalates.
GC-MS Method for Phthalate Determination
This protocol is a generalized procedure based on common practices for phthalate analysis.[1][6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of the liquid sample (e.g., a pharmaceutical formulation), add a suitable organic solvent such as n-hexane. For solid samples, a sonication-assisted extraction may be employed.[1]
-
Vortex the mixture vigorously for several minutes to ensure efficient extraction of phthalates into the organic layer.
-
Centrifuge the mixture to achieve phase separation.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of an appropriate solvent (e.g., ethyl acetate) for GC-MS analysis.
-
Crucial Note: To avoid contamination, strictly use glassware and avoid any plastic materials throughout the sample preparation process.[7]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or similar.[6]
-
Column: J&W DB-5MS (30m x 0.25mm x 0.25µm) or equivalent.[6][8]
-
Injection Mode: Pulsed Splitless.[8]
-
Inlet Temperature: 290 °C.[8]
-
Oven Temperature Program: An optimized temperature gradient is used to separate the phthalates. For example, starting at a low temperature and ramping up to a final temperature.
-
Carrier Gas: Helium at a constant flow rate.[8]
-
Mass Spectrometer: Agilent 5977B MS or similar.[6]
-
Ionization Mode: Electron Impact (EI).[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions for each phthalate. Full scan mode can be used for initial identification.[1][6] A common ion for many phthalates is m/z 149.[9]
LC-MS Method for Phthalate Determination
This protocol is a generalized procedure based on common practices for phthalate analysis.[4][10]
1. Sample Preparation:
-
For liquid samples, a simple "dilute and shoot" approach can often be used, where the sample is diluted with an appropriate solvent (e.g., methanol/water mixture) before injection.
-
For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.[2][5]
-
Crucial Note: As with GC-MS, the use of glassware and avoidance of plastic materials is critical to prevent phthalate contamination.[4]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1260 RRLC HPLC system or similar.[2]
-
Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm).[10]
-
Mobile Phase: A gradient elution using a mixture of water with an additive (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[5][10]
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[10]
-
Mass Spectrometer: SCIEX QTRAP 5500 System or a similar triple quadrupole mass spectrometer.[10]
-
Ionization Mode: Electrospray Ionization (ESI), often in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[10]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both GC-MS and LC-MS analysis of phthalates.
Caption: Experimental workflow for phthalate analysis using GC-MS.
Caption: Experimental workflow for phthalate analysis using LC-MS/MS.
Discussion and Recommendations
Both GC-MS and LC-MS are powerful and reliable techniques for the quantitative analysis of phthalates in pharmaceutical products and research samples.[1] GC-MS is often favored for its high resolving power and the definitive identification provided by mass spectrometry.[1] It is a robust and well-established method for many common phthalates.
However, LC-MS serves as an excellent orthogonal method, particularly when dealing with complex matrices or when concerns about the thermal stability of analytes exist.[1] The higher sensitivity of modern LC-MS/MS systems can be advantageous when very low detection limits are required.[2]
The choice of method will ultimately depend on the specific application, available instrumentation, and the regulatory requirements. For routine quality control of a known set of phthalates, a validated GC-MS method is often sufficient. For research applications, the analysis of novel or thermally labile phthalates, or when very low detection limits are needed, LC-MS/MS may be the more appropriate choice. Cross-validation of results between the two techniques can provide a higher degree of confidence in the data, especially in a drug development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s4science.at [s4science.at]
- 5. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fses.oregonstate.edu [fses.oregonstate.edu]
- 7. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 8. fses.oregonstate.edu [fses.oregonstate.edu]
- 9. gcms.cz [gcms.cz]
- 10. sciex.com [sciex.com]
Safety Operating Guide
Proper Disposal of Dipentyl Phthalate-3,4,5,6-d4: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Dipentyl phthalate-3,4,5,6-d4, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound is a chemical compound that requires careful handling and disposal due to its potential health and environmental hazards. This guide outlines the necessary steps for its safe management in a laboratory setting.
Hazard and Precautionary Data
Before handling this compound, it is imperative to be familiar with its hazard classifications and the required personal protective equipment (PPE).
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[2][3][4] |
| Aquatic Toxicity | Very toxic to aquatic life.[2][3] |
Recommended Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE is mandatory when handling this compound:
-
Protective Gloves: Wear appropriate chemical-resistant gloves.[1][2]
-
Eye Protection: Use chemical safety goggles or a face shield.[1][2]
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1][2]
-
Ventilation: Handle the substance in a well-ventilated area or use a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste. The following protocol provides a systematic approach to its disposal.
-
Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused product, spill cleanup materials, and empty containers, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container is kept closed when not in use.[5]
-
-
Temporary Storage:
-
Professional Disposal:
-
Contact a licensed hazardous waste disposal service for the removal and proper disposal of the collected waste.
-
Provide the disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Compliance with Regulations:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling Dipentyl Phthalate-3,4,5,6-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Dipentyl phthalate-3,4,5,6-d4 (CAS No. 358730-89-9). Adherence to these procedures is essential to ensure personal safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards requiring stringent safety protocols. The following table summarizes the potential hazards and the mandatory personal protective equipment to be used during handling.
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber). Inspect before use and change immediately if contaminated.[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] | Skin & Body Protection: Laboratory coat. For larger quantities or increased risk of splash, a chemical-resistant apron or suit is necessary. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] | Eye & Face Protection: Safety glasses with side-shields or chemical goggles. A face shield is required when there is a splash hazard.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[1] | Respiratory Protection: Use only in a well-ventilated area or within a chemical fume hood.[1] |
| Reproductive Toxicity (Category 1B) | H360FD: May damage fertility. May damage the unborn child.[2] | All PPE listed above must be worn. Pregnant workers should minimize exposure.[3] |
| Hazardous to the Aquatic Environment, Acute (Category 1) | H400: Very toxic to aquatic life[2] | Prevent release to the environment.[4][5] |
Operational Handling Plan
Safe handling of this compound necessitates a systematic approach to minimize exposure and prevent accidents. The following step-by-step protocol must be followed.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and available before starting any work.
-
Assemble all necessary equipment and reagents.
-
Clearly label all containers.
-
Put on all required PPE as detailed in the table above.[1]
-
-
Handling:
-
Post-Handling:
-
Decontaminate all work surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after handling the chemical.[1]
-
-
Storage:
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Improper disposal can harm the environment.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste, including empty containers, contaminated absorbents, and disposable PPE, in a designated and clearly labeled hazardous waste container.
-
-
Labeling:
-
Ensure the waste container is labeled with "Hazardous Waste" and lists the chemical contents.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
-
Disposal:
Emergency Procedures
In case of accidental exposure or spill, follow these immediate actions:
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][3] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1][3] |
| Spill | Evacuate the area. Wear full personal protective equipment.[1] Absorb the spill with an inert, non-combustible material (e.g., sand, diatomite) and place it in a suitable, closed container for disposal.[1][6] Prevent the spill from entering drains or waterways.[6] |
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
